Europium arsenide
Description
Significance of Rare-Earth Pnictides in Advanced Materials Science
Rare-earth pnictides, a class of compounds formed between rare-earth elements and elements from the pnictogen group (group 15 of the periodic table, including nitrogen, phosphorus, arsenic, antimony, and bismuth), are at the forefront of advanced materials science. researchgate.net These materials exhibit a wide array of fascinating physical properties, including semiconducting, semimetallic, and heavy fermion behaviors, which are highly sensitive to external factors like temperature, pressure, and doping. researchgate.net Their simple crystal structures, often of the rock-salt (NaCl) type, make them ideal candidates for theoretical modeling and analysis, yet the complex interplay between their localized 4f electrons and itinerant spd electrons gives rise to a rich variety of magnetic and electronic phenomena. unl.edu
The significance of rare-earth pnictides stems from their potential applications in various technological domains. istc.int For instance, some are considered promising for high-temperature thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy. istc.int This capability is crucial for developing environmentally friendly power sources and for waste heat recovery. istc.int Furthermore, the unique magnetic properties of these compounds, which can range from paramagnetism to ferromagnetism and complex antiferromagnetic orderings, make them interesting for spintronic devices that utilize the spin of electrons in addition to their charge. unl.eduontosight.ai The interaction between magnetism and electronic band structure topology in some rare-earth pnictides has also opened up new avenues for exploring exotic quantum phenomena, such as topological nodal-line semimetals and massive Dirac metals. cas.cnnih.gov
Overview of Europium's Role in Functional Materials Exploration
Europium (Eu), a soft, silvery-white lanthanide metal, plays a pivotal role in the exploration of functional materials due to its unique electronic and magnetic properties. nih.govwikipedia.org A key characteristic of europium is its ability to exist in two primary oxidation states: the "non-magnetic" Eu³⁺ (4f⁶ configuration) and the "magnetic" Eu²⁺ (4f⁷ configuration). arxiv.org This dual valency is unusual among lanthanides and is central to the diverse functionalities observed in europium-based materials. wikipedia.org While both states can be optically active, only compounds containing Eu²⁺ are capable of long-range magnetic ordering. arxiv.org
The applications of europium are widespread and impactful. sfa-oxford.com Its most well-known use is in phosphors for lighting and displays, where europium compounds produce vibrant red and blue light, enhancing the color quality of LEDs, fluorescent lamps, and screens. sfa-oxford.com In the realm of security, europium-based phosphors are integrated into currencies like the euro to provide anti-counterfeiting features detectable under UV light. sfa-oxford.com Furthermore, europium's strong neutron absorption capabilities make it a critical component in control rods for nuclear reactors, ensuring the safety and stability of fission reactions. sfa-oxford.com In the context of arsenides and other pnictides, the magnetic nature of the Eu²⁺ ion is of particular interest for investigating novel magnetic and magnetoelectric phenomena, including the potential for creating magnetic semiconductors and topological materials where magnetism can be used to control electronic properties. arxiv.orgeurekalert.org
Historical Trajectory and Current Frontiers in Europium Arsenide Studies
The study of europium arsenides has evolved significantly over the years, driven by an increasing understanding of their complex crystal chemistry and intriguing physical properties. Early research focused on the synthesis and structural characterization of various this compound phases. It was discovered that the europium-arsenic system is rich, with at least seven well-defined crystalline structures, including Eu₅As₃, Eu₄As₃, Eu₅As₄, Eu₂As₂, Eu₃As₄, and EuAs₃. semanticscholar.org The synthesis of these compounds can be achieved through methods like solid-state reactions and molecular beam epitaxy, though controlling stoichiometry and purity remains a challenge. ontosight.ai
Initial investigations into their physical properties revealed that many europium arsenides are semiconductors and exhibit interesting magnetic behaviors due to the presence of magnetic Eu²⁺ ions. ontosight.ai For example, EuAs₃ was found to order antiferromagnetically at low temperatures, with a complex magnetic phase diagram. freeshell.org
The current frontier of this compound research lies at the intersection of magnetism and topology. cas.cnnih.gov Recent studies on EuAs₃ have demonstrated a magnetism-induced topological transition. nih.govresearchgate.net In its paramagnetic state, EuAs₃ behaves as a topological nodal-line semimetal. cas.cnnih.gov However, upon cooling into its antiferromagnetic ground state, it transitions into a topological massive Dirac metal. cas.cnnih.gov This discovery has positioned EuAs₃ as a rich platform for exploring the interplay between magnetism and electronic topology, which could lead to next-generation spintronic and low-energy electronic devices. cas.cn The ability to manipulate topological phases through magnetic fields or other external stimuli is a key area of ongoing research. eurekalert.org
Data Tables
Table 1: Properties of Selected this compound Compounds
| Compound | Crystal System | Space Group | Key Properties |
| EuAs | Cubic | Fm-3m | Semiconductor, exhibits rock-salt (NaCl) type crystal structure. ontosight.ai |
| EuAs₃ | Monoclinic | C2/m | Antiferromagnetic at low temperatures, undergoes a topological transition. cas.cnnih.govfreeshell.org |
| Eu₅As₄ | Orthorhombic | Cmca | A more symmetrical version of the Sm₅Ge₄-type structure. iucr.orggoogle.com.au |
| Eu₅As₃ | Orthorhombic | Pnma | Exists in two forms. iucr.org |
| Eu₁₁As₁₀ | Orthorhombic | Immm | Orthorhombic structure. tum.deresearchgate.net |
Properties
CAS No. |
32775-46-5 |
|---|---|
Molecular Formula |
AsEu |
Molecular Weight |
226.886 g/mol |
IUPAC Name |
arsanylidyneeuropium |
InChI |
InChI=1S/As.Eu |
InChI Key |
FWCNUUQVFHKCEV-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Eu] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques
Solid-State Reaction Approaches for Europium Arsenides
Solid-state reactions represent a fundamental approach to synthesizing polycrystalline and single-crystal europium arsenides. ontosight.ai This method typically involves the direct reaction of elemental europium and arsenic at elevated temperatures.
High-temperature synthesis is a common route for producing various europium arsenide phases. For instance, Eu₂As₂, which possesses a distorted Na₂O₂ structure, is synthesized by reacting europium and arsenic at 600 °C. wikipedia.org Similarly, other ternary arsenides like Eu₇Cu₄₄As₂₃ have been synthesized from the constituent elements at 800 °C. researchgate.net The synthesis of Eu₃Fe₂O₅Fe₂As₂ is achieved in a resistance furnace at temperatures ranging from 1173-1373 K. researchgate.net The process often involves sealing the reactants in an evacuated silica (B1680970) tube or an ampoule to prevent oxidation and control the stoichiometry. wikipedia.orgarxiv.org The heating and cooling rates are crucial parameters that are carefully controlled to ensure the formation of the desired crystalline phase. researchgate.net For example, a synthesis might involve heating to 1173 K over 20 hours, followed by a specific cooling regime. researchgate.net
Achieving the correct stoichiometry and high phase purity is a significant challenge in the synthesis of bulk this compound. ontosight.ai The volatile nature of arsenic necessitates careful control of the reaction environment, often requiring sealed reaction vessels. arxiv.orgmdpi.com The precise ratio of the starting materials is critical, and any deviation can lead to the formation of undesired phases. For example, in the synthesis of Eu₃InAs₃, different ratios of Eu:In:As were tested to obtain single crystals of a suitable size. aps.org Energy-dispersive X-ray spectroscopy (EDX) is a common technique used to confirm the stoichiometric composition of the synthesized crystals. arxiv.orgaps.org Rietveld analysis of X-ray powder diffraction data is another powerful tool for confirming the phase purity and crystal structure of the final product. researchgate.net
Solution-Based Crystal Growth Methods
Solution-based methods, particularly flux growth, are widely employed for growing high-quality single crystals of europium-containing arsenides. arxiv.orgresearchgate.netnorthwestern.edu This technique involves dissolving the constituent elements in a molten metal flux, which acts as a solvent.
Various metallic fluxes are utilized for the growth of this compound crystals, with the choice of flux being crucial for the successful synthesis of specific compounds. arxiv.orgresearchgate.net Bismuth flux is particularly effective for growing arsenides due to the relatively high solubility of arsenic in bismuth. frontiersin.org For instance, single crystals of EuAgAs have been successfully obtained from a bismuth flux. arxiv.org Tin is another commonly used flux, especially for metal-rich phosphides and arsenides. northwestern.edu However, its success in growing arsenides can be limited, sometimes resulting in the formation of SnAs as a side product. frontiersin.org Lead flux has been used to grow single crystals of the new arsenide Eu₄Ir₈As₇. znaturforsch.com Indium flux has also been employed in the synthesis of compounds like Eu₃InAs₃. aps.org
The general procedure for flux growth involves mixing the elemental constituents with the flux in a crucible, typically made of alumina (B75360) or tantalum, which is then sealed in an evacuated quartz ampoule. arxiv.orgresearchgate.net The ampoule is heated to a high temperature to dissolve the reactants and then slowly cooled to allow for crystal formation. arxiv.orgresearchgate.net After the growth process, the excess flux is removed, often by centrifugation while the ampoule is still hot. arxiv.org
Table 1: Examples of Flux Growth Parameters for Europium-Containing Arsenides
| Compound | Flux | Eu:As (or other reactants) Ratio | Soaking Temperature (°C) | Soaking Time (h) | Cooling Rate (°C/h) | Final Temperature (°C) |
| EuAgAs | Bismuth | Eu:Ag:As = 1:1:1 | 1100 | 24 | 1.6 | 700 |
| Eu₄Ir₈As₇ | Lead | Not specified | Not specified | Not specified | Not specified | Not specified |
| Eu₃InAs₃ | Indium | Eu:In:As = 3:20:3 | 1050 | 24 | 3 | 500 |
| EuAuSb | Bismuth | Not specified | Not specified | Not specified | Not specified | Not specified |
The composition of the flux and the ratio of europium to arsenic (and other constituent elements) are critical parameters that must be optimized to obtain the desired product. The choice of flux is often guided by the phase diagrams of the elements involved. arxiv.org For example, in the synthesis of EuAgAs from a bismuth flux, a specific ratio of Eu, Ag, As, and Bi was used to achieve the final product. arxiv.org Similarly, for the growth of Eu₃InAs₃, different molar ratios of Eu:In:As were explored, with a ratio of 3:20:3 yielding the best results for single crystal growth. aps.org The amount of flux used is also a key variable, with typical syntheses using a significant excess of flux relative to the reactants. researchgate.net
The thermal profile, including the heating rate, soaking temperature and duration, and the cooling rate, plays a pivotal role in the crystallization process. arxiv.orgresearchgate.net A slow cooling rate is generally employed to promote the growth of large, high-quality single crystals. northwestern.edunumberanalytics.com For the synthesis of EuAgAs from a bismuth flux, the mixture was heated to 1100°C, held for 24 hours, and then cooled slowly to 700°C over 250 hours. arxiv.org In another example, the synthesis of Ba₃As₄ involved heating to 800°C, holding for 20 hours, and then cooling at a rate of 5°C/h. mdpi.com Post-synthesis thermal annealing can also be used to improve the crystallinity and properties of the material. researchgate.netsci-hub.se For instance, annealing at specific temperatures can induce structural transformations or reduce defects in the crystal lattice. researchgate.netitn.pt
Crystallization from Melts and Solvothermal Approaches
The synthesis of europium-containing arsenides can be achieved through high-temperature solution growth, often referred to as the flux method, which is a specific type of melt-based synthesis. arxiv.orgresearchgate.net This technique is widely utilized to produce single crystals of inorganic compounds. researchgate.net In this process, a flux, which can be a metal or a salt, acts as a solvent at high temperatures to facilitate the reaction and crystallization of the desired compound. arxiv.orgresearchgate.net For instance, single crystals of EuAgAs have been successfully synthesized using a bismuth flux. arxiv.org The process involves sealing the constituent elements—europium, silver, arsenic, and bismuth (as the flux)—in a quartz ampule under vacuum, heating to a high temperature (e.g., 1100 °C), and then slowly cooling to allow for crystal formation. arxiv.org
Solvothermal synthesis is another solution-based method where crystallization occurs in a sealed vessel at elevated temperatures and pressures. researchgate.nete3s-conferences.org While this method has been successfully used to prepare various europium-based materials, such as luminescent metal-organic frameworks and Eu:Lu(OH)2Cl microparticles, specific examples detailing the solvothermal synthesis of pure this compound are not prevalent in recent literature. nih.govethz.ch The technique's primary advantage is the ability to produce crystalline powders with controlled morphology at temperatures lower than those required for melt-based methods. e3s-conferences.org
| Growth Method | Description | Example Application | Key Parameters |
| Flux Method (Melt) | Uses a molten metal or salt as a solvent to grow crystals at high temperatures. arxiv.orgresearchgate.net | Synthesis of EuAgAs single crystals using a Bi flux. arxiv.org | Reactant Ratios, High Temperature (e.g., 1100°C), Slow Cooling Rate. arxiv.org |
| Solvothermal | Crystallization from a solvent in a sealed vessel under elevated temperature and pressure. researchgate.nete3s-conferences.org | Synthesis of Eu(TTA)3(TPPO)2 complex; Eu-MOFs. e3s-conferences.orgnih.gov | Solvent Type, Temperature (e.g., 80°C), Reaction Time. e3s-conferences.org |
Epitaxial Growth of this compound Thin Films and Nanostructures
Epitaxial growth techniques are crucial for creating highly ordered, single-crystal thin films and nanostructures for potential applications in spintronic and quantum devices. ontosight.ai These methods allow for precise control over the material's thickness, composition, and crystal structure.
Molecular Beam Epitaxy (MBE) for Eu-As Film Deposition
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum technique used for depositing high-quality, single-crystal thin films. cornell.edu The process involves the sublimation of elemental sources, creating molecular beams that impinge upon a heated substrate, allowing for layer-by-layer growth with atomic precision. cornell.edumdpi.com
The synthesis of europium-containing compounds like this compound via MBE presents a significant challenge due to the need to precisely balance the fluxes of the constituent elements to achieve the correct stoichiometry. ontosight.aicornell.edu For example, in the growth of the related compound EuO, an imbalance can lead to the formation of europium metal (oxygen-poor side) or other oxides like Eu₂O₃ (oxygen-rich side). cornell.edu To overcome this, an "adsorption-controlled" growth regime can be employed, where one element (e.g., europium) is supplied at a constant rate, and the other (e.g., oxygen or arsenic) is supplied in excess, with the growth rate being controlled by the former. cornell.edu MBE has been used to grow various epitaxial europium compound thin films, such as EuPd₂ and Eu-doped Bi₂Te₃. mdpi.comarxiv.org
Growth of Europium-Indium Arsenide Nanowire Shells and Core-Shell Architectures
A significant advancement in nanostructure synthesis is the growth of intrinsic magnetic (EuIn)As shells on semiconductor nanowire cores using MBE. acs.orgnih.gov This research demonstrates the creation of core-shell nanowires, which are of interest for magneto-electronic systems. acs.orgresearchgate.net
The process utilizes the gold-assisted vapor-liquid-solid (VLS) technique within an MBE system to first grow core nanowires of Indium Arsenide (InAs) or Indium Arsenide Antimonide (InAs₁₋ₓSbₓ). researchgate.netcoms.events Subsequently, a shell of (EuIn)As is grown over these core nanowires. acs.org A key finding is that the crystal structure of the core nanowire dramatically affects the morphology of the resulting shell. When grown on wurtzite (WZ) crystal phase InAs cores, the (EuIn)As shell is rough. acs.orgcoms.events In contrast, using a zinc blende (ZB) InAs₁₋ₓSbₓ core results in the formation of a smooth (EuIn)As shell. acs.org
These (EuIn)As shells possess a unique crystal structure characterized by a dense network of europium inversion planes, creating a mosaic-like ZB structure. acs.orgcoms.events Elemental analysis confirms a uniform distribution of europium throughout the shell, with concentrations reaching up to 15 atomic percent. acs.org
| Core Nanowire | Core Crystal Structure | Resulting (EuIn)As Shell Morphology | Reference |
| InAs | Wurtzite (WZ) | Rough | acs.orgcoms.events |
| InAs₁₋ₓSbₓ | Zinc Blende (ZB) | Smooth | acs.org |
Methodological Challenges and Innovations in this compound Synthesis
The synthesis of this compound and related compounds is fraught with challenges that necessitate innovative solutions.
A primary challenge, particularly in melt and flux growth methods, is the high vapor pressure of arsenic at elevated temperatures. arxiv.orgresearchgate.net Heating arsenic in a sealed quartz ampule can lead to dangerously high pressures, risking explosion. researchgate.net To mitigate this, syntheses are carefully designed with specific heating profiles, such as holding the temperature at around 500 °C for several hours to allow for a controlled reaction between the solid elements before full melting. arxiv.orgresearchgate.net Additionally, limiting the total mass of reactants in the ampule is a critical safety measure. researchgate.net
In the context of MBE growth, a significant hurdle is the precise control of stoichiometry, as previously mentioned. cornell.edu For complex nanostructures like (EuIn)As shells, a major challenge was the incorporation of europium atoms into the host lattice without disrupting the crystal structure. acs.orgresearchgate.net The initial attempts using standard wurtzite InAs cores led to disordered, rough shells, indicating a structural incompatibility. acs.orgcoms.events
The key innovation to overcome this was the use of zinc blende (ZB) InAs₁₋ₓSbₓ core nanowires. acs.org Molecular dynamics simulations and experimental results showed that the ZB structure is a significantly better host for the europium atoms, enabling the growth of smooth, crystalline shells. acs.orgcoms.events This discovery provided a pathway to create intrinsic magnetic shells, which is a crucial step toward developing materials for one-dimensional topological states. nih.govresearchgate.netifpan.edu.pl This approach, combining different core materials and crystal structures to facilitate the growth of complex shells, represents a significant innovation in the rational design of functional nanostructures. acs.org
| Challenge | Method | Description | Innovation/Solution |
| High As Vapor Pressure | Flux/Melt Growth | Risk of ampule explosion due to high pressure from arsenic at elevated temperatures. researchgate.net | Controlled heating profiles (e.g., holding at 500°C) and limiting reactant mass. arxiv.orgresearchgate.net |
| Stoichiometry Control | MBE | Difficulty in balancing elemental fluxes to avoid formation of undesired phases (e.g., pure metal or other oxides/arsenides). ontosight.aicornell.edu | Adsorption-controlled growth regime where one flux is rate-limiting. cornell.edu |
| Eu Incorporation in Nanowires | MBE | Growth of (EuIn)As shells on wurtzite (WZ) InAs cores resulted in rough, disordered morphology. acs.orgcoms.events | Using a zinc blende (ZB) InAs₁₋ₓSbₓ core, which is a better host for Eu, enabling smooth shell growth. acs.orgcoms.events |
Crystallographic Structure and Structural Characterization
Fundamental Crystal Structures of Binary Europium Arsenides (e.g., Rock-Salt Type)
Binary europium arsenides, such as EuAs, often exhibit a rock-salt (NaCl) type crystal structure. ontosight.ai This structure is characterized by a face-centered cubic (FCC) lattice where the europium and arsenic atoms occupy alternating positions, resulting in a (6,6)-coordination where each ion is surrounded by six ions of the other type in an octahedral arrangement. uni-siegen.de Other binary phases of europium and arsenic have also been identified, including Eu3As4, Eu2As3, EuAs2, and EuAs3, each with its own unique crystal structure determined through powder and single-crystal X-ray diffraction techniques. capes.gov.brresearchgate.net For instance, EuAs has been reported to have a distorted NiAs structure of the Na2O2 type with a hexagonal space group P-62m. capes.gov.br
Complex Ternary and Quaternary Europium-Containing Arsenides
The inclusion of additional elements leads to the formation of more complex ternary and quaternary europium-containing arsenides, which exhibit a wide array of intricate crystal structures. znaturforsch.comnih.govacs.org
Structural Investigations of Specific Phases (e.g., Eu₄Ir₈As₇, Eu₁₁Zn₆As₁₂, Eu₄Bi₆Se₁₃)
Eu₄Ir₈As₇ : Single crystals of this ternary arsenide were grown from a lead flux. znaturforsch.com Its structure is of the Ca₄Ir₈P₇ type. znaturforsch.com The iridium and arsenic atoms form a complex, three-dimensional, covalently bonded [Ir₈As₇] network. znaturforsch.comznaturforsch.com
Eu₁₁Zn₆As₁₂ : This compound crystallizes in the complex monoclinic Sr₁₁Cd₆Sb₁₂ structure type. researchgate.netnih.govarxiv.org Its structure features chains of corner-sharing ZnAs₄ tetrahedra that are separated by europium atoms. researchgate.netnih.goviucr.org
Eu₄Bi₆Se₁₃ : This material adopts a monoclinic crystal structure, which is a notable deviation from the more common orthorhombic space group symmetry found in other europium bismuth chalcogenides. acs.orgnih.gov The structure is isostructural with Sr₄Bi₆Se₁₃ and features edge-sharing distorted BiSe₆ octahedra that form chains and block-like motifs, with europium atoms embedded within these layers. nih.govacs.org
Space Group Determination and Precise Lattice Parameter Analysis
Precise structural determination is crucial for understanding these complex materials. The space group and lattice parameters for these compounds have been meticulously determined using single-crystal X-ray diffraction.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Eu₄Ir₈As₇ | Monoclinic | P2₁/m | 13.113(1) | 4.084(1) | 13.603(1) | 98.45(1) | znaturforsch.com |
| Eu₁₁Zn₆As₁₂ | Monoclinic | C2/m | 31.979(4) | 4.5981(5) | 12.3499(14) | 109.675(1) | researchgate.net |
| Eu₄Bi₆Se₁₃ | Monoclinic | P2₁/m | - | - | - | - | acs.orgnih.govmsu.edu |
For Eu₄Bi₆Se₁₃, while the monoclinic system and P2₁/m space group are confirmed, specific lattice parameters from the search results were not consistently provided across all sources. acs.orgnih.govmsu.edu
Intergrowth Structural Variants and Relationships to Parent Structure Types
The complex structures of many ternary europium arsenides can be described as intergrowths of simpler, known structural slabs. For example, the structure of Eu₄Ir₈As₇ is considered an intergrowth variant of CaBe₂Ge₂-, TiNiSi-, and AlB₂-related slabs. znaturforsch.comznaturforsch.comscite.ai This intergrowth character influences the coordination environment of the europium atoms. scite.ai Similarly, the structure of Eu₁₁Zn₆Sb₁₂, which is isostructural to Eu₁₁Zn₆As₁₂, can be rationalized as an intergrowth of simpler structure types like Ca₃AlAs₃ and Ca₅Ga₂As₆. researchgate.net This concept of intergrowth is a powerful tool for understanding and classifying these complex crystal structures. acs.org
Coordination Environments and Bonding within Europium Arsenide Frameworks
The coordination environment of europium and the bonding within the arsenide frameworks are key to the materials' properties.
In Eu₄Ir₈As₇ , the iridium and arsenic atoms form a covalently bonded [Ir₈As₇] network with Ir-As distances ranging from 239 to 260 pm. znaturforsch.comznaturforsch.com Each iridium atom is coordinated to three or four arsenic atoms in either a trigonal-planar or tetrahedral geometry. znaturforsch.comznaturforsch.com The four distinct europium atoms in the structure occupy cavities within this network, having coordination numbers of 12, 13, and 15. znaturforsch.comznaturforsch.com
In Eu₁₁Zn₆As₁₂ , the anionic substructure is composed of Zn-centered ZnAs₄ tetrahedra that share corners to form chains. nih.goviucr.org The europium atoms separate these chains. researchgate.netnih.gov An interesting feature is the presence of some Zn-As distances that are significantly longer than the sum of their covalent radii, suggesting weaker interactions. researchgate.netnih.gov
In Eu₄Bi₆Se₁₃ , europium atoms exhibit substantial coordination numbers of 6 and 8 with selenium. acs.orgnih.gov The structure also contains Bi-Se ladders and linear chains of Eu atoms that extend along the b-axis. acs.orgnih.gov
Advanced Experimental Techniques for Structural Elucidation
Single-Crystal X-ray Diffraction (SXRD)
Single-crystal X-ray diffraction (SXRD) is a powerful technique for determining the exact three-dimensional structure of a crystalline material. uhu-ciqso.es It provides precise information on unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms within the crystal lattice. uhu-ciqso.es For this technique to be successful, a monocrystalline sample, ideally at least 0.02 mm in size, is required. uhu-ciqso.es
The application of SXRD has been crucial in identifying various phases within the europium-arsenic system. Studies have used single-crystal methods, such as precession X-ray photographs, to determine the space groups of new this compound compounds. iucr.org Although detailed powder data is often published first, it is frequently based on initial single-crystal data. iucr.orgiucr.org For instance, SXRD has been used to identify and characterize different crystallographic forms of this compound compounds, such as the two distinct forms of Eu₅As₃. iucr.org
| Compound | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) |
|---|---|---|---|---|
| Eu₅As₃ (Form 1) | Hexagonal | P6₃mc | 15.245 | 7.2501 |
| Eu₅As₃ (Form 2) | Hexagonal | P6₃/mcm | 8.8526 | 7.0376 |
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, yielding a diffraction pattern that serves as a fingerprint of the crystalline phases present. wikipedia.org To extract detailed structural information from this pattern, the Rietveld refinement method is employed. wikipedia.orgresearchgate.net This technique uses a least-squares approach to fit a calculated diffraction profile, based on a theoretical crystal structure model, to the measured experimental data. wikipedia.org
Rietveld refinement of PXRD data is commonly used to confirm the crystal structure and phase purity of synthesized this compound compounds and their analogs. arxiv.orgresearchgate.net For example, the hexagonal P6₃/mmc space group of EuAgAs has been confirmed using this method. arxiv.org Similarly, the structure of more complex arsenides containing europium, such as Eu₃Sc₂O₅Fe₂As₂, has been characterized through Rietveld analysis of their powder diffraction patterns. researchgate.netiaea.org The refinement process allows for the precise determination of lattice parameters from a powder sample. arxiv.org
Electron Microscopy Techniques for Atomic and Elemental Resolution (e.g., SEM with EDX)
Scanning Electron Microscopy (SEM) provides highly magnified images of a sample's surface topography by scanning it with a focused beam of electrons. polymersolutions.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), the technique can also provide elemental analysis. polymersolutions.comalsglobal.se The electron beam excites atoms in the sample, causing them to emit characteristic X-rays whose energy signatures are unique to each element. polymersolutions.com
This combined SEM-EDX approach is used to characterize this compound crystals by examining their morphology, confirming elemental composition, and identifying any impurities or surface contaminants. arxiv.org For instance, studies on related europium pnictide crystals have used SEM with an EDX option to create elemental distribution maps, verifying that the constituent elements are uniformly distributed throughout the crystal. arxiv.org This analysis can also identify residues from the synthesis process, such as remaining flux on the crystal surface. arxiv.org A similar electron beam technique, electron microprobe analysis, has been used to confirm the found percentages of europium and arsenic in compounds like Eu₄As₂O. iucr.org
| Element | Symbol | Atomic Number | Kα Energy (keV) | Lα Energy (keV) |
|---|---|---|---|---|
| Arsenic | As | 33 | 10.530 | 1.282 |
| Europium | Eu | 63 | - | 5.845 |
Pressure-Induced Structural Transformations and Lattice Anomalies
Applying high pressure can induce significant changes in the crystal structure and lattice parameters of materials. While direct high-pressure studies on binary europium arsenides are not widely reported, valuable insights can be gained from analogous europium compounds and other related pnictides.
High-Pressure X-ray Diffraction Studies of Europium-Chalcogenides Analogs
Europium chalcogenides (compounds of europium with sulfur, selenium, or tellurium) are close structural and electronic analogs to europium arsenides. Many of these, including EuS, EuSe, and EuO, crystallize in the rock salt (NaCl-type) structure at ambient pressure. researchgate.netunlv.edu High-pressure X-ray diffraction studies have shown that these compounds undergo a structural phase transition from the NaCl (B1) structure to a Cesium Chloride (CsCl-type, B2) structure. researchgate.netresearchgate.net
This transition represents a change in the coordination number from 6 to 8 and is a common high-pressure behavior for this class of materials. The transition pressures for EuSe and EuS are approximately 14.5 GPa (145 kbar) and 21.5 GPa (215 kbar), respectively. researchgate.netresearchgate.net Studies on EuS nanoparticles have likewise confirmed this pressure-induced structural change. unlv.edu
| Compound | Ambient Pressure Structure | High-Pressure Structure | Approximate Transition Pressure (GPa) |
|---|---|---|---|
| EuS | NaCl-type (B1) | CsCl-type (B2) | 21.5 - 22 |
| EuSe | NaCl-type (B1) | CsCl-type (B2) | 14.5 - 15 |
| EuTe | NaCl-type (B1) | CsCl-type (B2) | 10 |
Anomalous Anisotropic Compression Behavior in Related Pnictides
Pnictides (compounds containing elements from Group 15) can exhibit unusual structural responses to pressure. Anisotropic compression occurs when a crystal lattice compresses at different rates along its different crystallographic axes. In some cases, this behavior can be anomalous, with certain lattice parameters changing in a non-monotonic fashion.
A clear example of this is found in chromium arsenide (CrAs), a related pnictide. pnas.org Under increasing pressure, CrAs undergoes a pressure-induced isostructural phase transition (a phase change without alteration of the crystal symmetry) between 0.18 and 0.35 GPa. pnas.org During this transition, the lattice parameters a and c show a non-monotonic change, while the b-axis undergoes a rapid contraction. pnas.org Above this transition, the axial compressibility is remarkably anisotropic: the compressibility along the b-axis is more than an order of magnitude larger than along the a and c axes. pnas.org Similar pressure-induced isostructural transitions have been noted in other pnictides, including the europium-containing compound EuFe₂P₂. pnas.org This behavior highlights the complex interplay between pressure, lattice structure, and electronic properties in pnictide materials.
Electronic Structure and Transport Properties
Theoretical Investigations of Electronic Band Structure via Density Functional Theory (DFT)
Theoretical models, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and explaining the electronic properties of Europium Arsenide and related compounds.
The localized nature of the 4f electrons in europium presents a significant challenge for standard DFT calculations. To address this, the LSDA+U method (Local Spin Density Approximation with a Hubbard U correction) is often employed. This approach adds a Hubbard-U term to account for the strong on-site Coulomb correlation of the localized f-electrons, which standard LDA or GGA (Generalized Gradient Approximation) functionals may not adequately describe. mpg.deresearchgate.net For instance, in studies of europium compounds like EuO and Gd pnictides, the LSDA+U method has been crucial for accurately predicting their electronic structures, including whether they behave as semiconductors or half-metals. researchgate.netresearchgate.net The value of the Hubbard U parameter is a critical adjustable parameter in these calculations, and it is often chosen to match experimental data, such as photoemission spectra. researchgate.net
Spin-polarized band structure calculations are essential for understanding the magnetic properties of europium compounds. These calculations reveal how the electronic bands differ for spin-up and spin-down electrons, leading to a net magnetic moment. For example, in the ferromagnetic semiconductor EuS, spin-polarized calculations show that the Eu 4f bands are well-localized and split into spin-up and spin-down states. aps.orgcapes.gov.br The spin-up f bands are located deep within the valence band, while the spin-down f bands are situated near the conduction band. aps.orgcapes.gov.br This spin splitting is a key feature that gives rise to the material's magnetic and semiconducting properties. The density of states (DOS) derived from these calculations provides further insight into the contribution of different orbitals (e.g., Eu 4f, As 4p) to the electronic structure at various energy levels. mpg.de
Experimental Probes of Electronic States and Transport
Experimental techniques provide crucial data to validate and refine the theoretical models of this compound's electronic structure and to directly measure its transport properties.
Optical spectroscopy is a powerful tool for investigating the electronic band structure of materials. eurekalert.org By measuring the absorption, reflection, or transmission of light over a range of energies, researchers can identify the energy gaps between electronic bands. eurekalert.org For instance, in the related compound EuCd₂As₂, optical spectroscopy was used to determine that it is a magnetic semiconductor with a band gap of 0.77 eV, correcting previous assumptions that it was a Weyl semimetal. eurekalert.org Excited-state photoemission spectroscopy can provide further details about the occupied and unoccupied electronic states. eurekalert.org This technique involves exciting electrons with photons and then analyzing their kinetic energy and momentum, offering a direct view of the band structure. eurekalert.org
Measurements of electrical resistivity (ρ) and its inverse, conductivity (σ), are fundamental for characterizing the transport properties of materials. For this compound, the temperature dependence of resistivity provides insights into its metallic or semiconducting nature. In a study of EuAs thin films, the longitudinal resistivity (ρxx) was measured as a function of temperature and magnetic field. nih.gov These measurements are critical for understanding the scattering mechanisms that affect charge carrier movement within the material. The electrical resistivity of elemental europium is 90 × 10⁻⁸ Ω·m. webelements.comperiodictable.com
Interactive Data Table: Electrical Resistivity of Selected Materials
| Material | Electrical Resistivity (µΩ·cm) |
| Silver (Ag) | 1.55 |
| Aluminum (Al) | 2.70 |
| This compound (EuAs) | Data not available |
| Arsenic (As) | 33.3 |
Note: The table above is for comparative purposes. Specific resistivity values for this compound can vary depending on sample purity, crystal structure, and temperature.
The Hall effect is a key experimental technique used to determine the type (electron or hole), density, and mobility of charge carriers in a material. slideshare.netnorthwestern.edu In a Hall effect measurement, a magnetic field is applied perpendicular to the direction of current flow, inducing a transverse voltage known as the Hall voltage. slideshare.net By analyzing the Hall resistivity (ρyx) as a function of the applied magnetic field, one can extract the ordinary Hall coefficient, which is inversely proportional to the carrier concentration, and the anomalous Hall effect (AHE), which is related to the material's magnetization. nih.govresearchgate.net In studies of EuAs, Hall resistivity measurements have been used to investigate its magnetic and electronic properties, revealing a significant anomalous Hall effect even above the Néel temperature. nih.gov
Classification as Semiconductors, Semimetals, or Metallic Conductors
This compound (EuAs) is classified as a crystalline solid with semiconductor properties. americanelements.comontosight.ai It possesses a rock-salt (NaCl) type crystal structure. ontosight.ai The broader family of europium-based arsenides displays a range of electronic behaviors. For instance, compounds like EuMnPnF, where Pn can be phosphorus, arsenic, or antimony, are identified as narrow-gap semiconductors. uni-regensburg.de
The classification is not always straightforward and has been a subject of intense research and revision. A notable example is europium cadmium arsenide (EuCd₂As₂), which was for a time described by dozens of theoretical and experimental studies as a magnetic Weyl semimetal, an exotic topological material. eurekalert.org However, more recent and detailed investigations have revised this classification. These studies, employing techniques like optical spectroscopy and transport measurements on high-purity samples, have demonstrated that EuCd₂As₂ behaves as a magnetic semiconductor. eurekalert.org This re-evaluation highlights the complexity of these materials and the challenges in accurately predicting their electronic ground states, particularly due to the presence of europium's f-electrons, which are notoriously difficult to simulate with standard computational methods like density functional theory (DFT). eurekalert.org
Band Gap Determination and Origin
The band gap is a fundamental property of a semiconductor, and its accurate determination is crucial for potential applications. For EuAs, its semiconducting nature implies the existence of a band gap. americanelements.comontosight.ai The band gap of a semiconductor can be determined from its optical absorption spectrum using methods like the Tauc plot, which analyzes the relationship between the absorption coefficient and photon energy. researchgate.net
In related europium compounds, the band gap has been measured and calculated. For EuCd₂As₂, experimental results identified a band gap of 0.77 eV. eurekalert.org Doping other materials with europium also significantly affects their band gap. For example, doping barium titanate with Eu³⁺ ions can lower the optical band gap from 3.2 eV to a range of 2.65-2.77 eV. d-nb.info Similarly, introducing a small amount of europium (~0.1%) into Gallium Nitride (GaN) can reduce its band gap by approximately 40 meV. osaka-u.ac.jp First-principles calculations on Eu-doped GaN suggest that the europium dopant introduces localized impurity levels within the forbidden band. psdrej.net
Band Gap Data for Europium-Containing Compounds
| Compound | Band Gap (eV) | Notes | Reference |
|---|---|---|---|
| EuCd₂As₂ | 0.77 | Magnetic semiconductor. | eurekalert.org |
| GaN (Eu-doped, ~0.1%) | ~0.040 (reduction) | Band gap is reduced by ~40 meV compared to undoped GaN. | osaka-u.ac.jp |
| Barium Titanate (Eu-doped) | 2.65 - 2.77 | Reduced from the bulk value of 3.2 eV. | d-nb.info |
Topological Electronic Properties (e.g., Weyl Semimetals, Axion Insulators)
The interplay between magnetism and electronic structure in europium arsenides can give rise to non-trivial topological phases. researchgate.net The magnetic ground state is a key factor in the formation of these properties. researchgate.net
Europium indium arsenide (EuIn₂As₂) is a prominent candidate for an axion insulator. researchgate.netacs.orgox.ac.uk An axion insulator is a topological material with an insulating bulk and surface that can host an exotic axion field, a phenomenon first proposed in particle physics. ox.ac.uk For a material to be an axion insulator, its magnetic order must satisfy stringent symmetry conditions. ox.ac.uk Resonant x-ray scattering experiments on EuIn₂As₂ revealed that the europium magnetic moments self-organize into an unusual helical pattern at low temperatures, which possesses the necessary symmetries for the material to be an axion insulator. ox.ac.uk
In contrast, EuCd₂As₂ was initially predicted to be a magnetic Weyl semimetal, where electrons behave as if they are massless. eurekalert.org The excitement surrounding this material was due to theoretical calculations suggesting its topological properties could be manipulated with a small magnetic field. eurekalert.org However, subsequent detailed experiments showed no transition to a Weyl semimetal state, instead confirming its status as a magnetic semiconductor. eurekalert.org This underscores the sensitive dependence of topological properties on the precise electronic and magnetic structure.
Strong Electronic Correlations and Their Impact on Properties
The electronic properties of this compound and related compounds are heavily influenced by strong electronic correlations. These correlations arise from the interactions between electrons, which are particularly strong for the localized 4f electrons of the europium ions. eurekalert.orgnih.gov Europium's electron configuration is [Xe] 4f⁷ 6s², and its half-filled f-shell in the common Eu²⁺ state contributes to its unique magnetic and electronic behaviors. wikipedia.org
These f-electron systems are known reservoirs for a wide range of quantum phenomena, including heavy fermion behavior and unconventional superconductivity. nih.gov The strong correlations mean that the behavior of one electron is highly dependent on the others, a factor that is not fully captured by simpler one-electron models. nomad-laboratory.de This complexity makes it challenging for standard theoretical methods like DFT to accurately predict the material's properties, as seen in the initial misclassification of EuCd₂As₂. eurekalert.org The interplay of these correlations with the crystal structure and external stimuli like pressure or magnetic fields is what drives the diverse and often exotic properties of these materials. nih.gov
Influence of External Stimuli on Electronic Properties
The delicate balance of interactions in europium arsenides means their electronic properties can be effectively tuned by external stimuli such as pressure and doping.
Applying external pressure is a powerful tool to modify the interatomic distances and electronic orbital overlap in a material, thereby tuning its electronic and magnetic properties. researchgate.netrsc.org In the axion insulator candidate EuIn₂As₂, pressure has been shown to significantly enhance the magnetic exchange interactions, leading to an increase in the magnetic ordering temperature. researchgate.net However, high pressure can also induce structural instability, with EuIn₂As₂ undergoing a transition to an amorphous phase above 17 GPa. researchgate.net
In other related europium compounds, pressure induces valence fluctuations. In CsEuF₃, the average europium valence continuously increases from +2.15 at ambient pressure to +2.5 at 10.5 GPa. hpstar.ac.cn A similar pressure-induced increase in europium valence is observed in EuCo₂As₂. researchgate.net This change in valence directly alters the electronic structure and resulting properties. Generally, applying hydrostatic pressure decreases lattice constants and reduces the band gap, affecting thermoelectric coefficients and conductivity. rsc.org
Reported Pressure Effects on Europium Compounds
| Compound | Applied Pressure | Observed Effect | Reference |
|---|---|---|---|
| EuIn₂As₂ | Up to 17 GPa | Increased magnetic ordering temperature. | researchgate.net |
| EuIn₂As₂ | > 17 GPa | Pressure-induced transition to an amorphous phase. | researchgate.net |
| CsEuF₃ | Up to 10.5 GPa | Continuous increase in average Eu valence from +2.15 to +2.5. | hpstar.ac.cn |
| EuCo₂As₂ | Wide range | Eu valence increases with pressure. | researchgate.net |
| EuCd₂Sb₂ | Up to 14.9 GPa | Néel temperature increases from 7.4 K to 50.9 K. | researchgate.net |
Introducing europium as a dopant into a host semiconductor lattice dramatically modifies the host's electronic properties. Europium-doped Gallium Nitride (GaN) is a widely studied system for optoelectronic applications, particularly for red light-emitting diodes (LEDs). osaka-u.ac.jppsdrej.net
When Eu is incorporated into GaN, it typically substitutes a Ga site. psdrej.netacs.org X-ray absorption studies show that the majority of europium ions (70-80%) are in the trivalent (Eu³⁺) charge state, which is responsible for the characteristic sharp, red emission at ~622 nm. psdrej.netacs.org The doping process alters the electronic landscape of GaN by reducing the bandgap and increasing the charge carrier density. osaka-u.ac.jpnih.gov First-principles calculations show that Eu doping introduces localized impurity levels within the GaN bandgap, near the top of the valence band. psdrej.net The creation of superlattice structures with alternating layers of undoped and Eu-doped GaN can confine charge carriers, enhancing recombination within the doped regions and significantly boosting the efficiency of light emission. osaka-u.ac.jp
Effects of Europium Doping on Gallium Nitride (GaN)
| Property | Effect of Eu Doping | Reference |
|---|---|---|
| Band Gap | Reduced by ~40 meV with ~0.1% Eu. | osaka-u.ac.jp |
| Electronic Structure | Introduces localized impurity levels in the band gap. | psdrej.net |
| Charge Carrier Density | Increased compared to undoped GaN. | nih.gov |
| Optical Emission | Strong red emission (~622 nm) from intra-4f shell transitions in Eu³⁺ ions. | psdrej.net |
| Conductivity Type | Remains n-type. | nih.gov |
Defect Physics and Their Influence on Electronic Characteristics
The electronic properties of crystalline materials are intrinsically linked to their structural perfection. In reality, all crystals exhibit defects, which are deviations from the perfectly ordered atomic arrangement. These imperfections, even at low concentrations, can significantly influence the electronic characteristics of a material by introducing localized electronic states, altering carrier concentration and mobility, and affecting scattering mechanisms. researchgate.netmdpi.com In this compound compounds, the study of defect physics is crucial for understanding and tuning their electronic and magnetic properties.
Point defects, which are zero-dimensional imperfections, are the most common types of defects and include vacancies, interstitials, and substitutional atoms. researchgate.net The formation of these defects can be intrinsic, driven by thermodynamics during crystal growth, or extrinsic, introduced by doping or irradiation. researchgate.netaps.org The concentration and type of defects are governed by their formation energies, which depend on the chemical potentials of the constituent elements and the position of the Fermi level. aps.orgnih.gov For compounds containing elements with complex electron structures, such as the f-electrons in europium, theoretical calculations of defect properties using methods like Density Functional Theory (DFT) can be particularly challenging. eurekalert.orgcecam.org
Vacancies and Interstitials
Vacancies are created when an atom is missing from its regular lattice site, while interstitials occur when an atom occupies a position between regular lattice sites. researchgate.net In this compound, both europium (Eu) and arsenic (As) vacancies (VEu and VAs) and interstitials (Eui and Asi) can exist.
The creation of these defects disrupts the local periodicity of the crystal lattice, leading to the formation of dangling bonds and localized electronic states within the band gap. icm.edu.pl These defect-induced states can act as traps for charge carriers or as doping centers, significantly altering the material's conductivity. For example, vacancies can generate extrinsic carriers and lead to the formation of an impurity band. sci-hub.se The influence of a vacancy is significant as it can increase the local charge density of states near the Fermi energy, an effect that is particularly pronounced due to the presence of dangling bonds. icm.edu.pl
The formation energy of vacancies and interstitials determines their equilibrium concentration. These energies can be calculated using first-principles methods, although specific data for this compound is not widely available. researchgate.netmsstate.edu However, studies on analogous materials provide insight. For instance, in phosphorene-bearing compounds like β-EuP3, phosphorus vacancies are considered to play a crucial role in phenomena such as colossal magnetoresistance and metal-insulator transitions. sci-hub.se This suggests that arsenic vacancies in this compound could have a similarly profound impact on its electronic transport properties.
Non-stoichiometry and Doping Effects
Non-stoichiometry refers to a deviation from the ideal integer ratio of constituent elements in a compound. sci-hub.se This is a common phenomenon in many inorganic solids, including metal oxides and pnictides, and is fundamentally linked to the presence of a high concentration of point defects. sci-hub.se In this compound, non-stoichiometry can arise from an excess or deficiency of either europium or arsenic. For example, a material with the formula Eu1-xAs would have europium vacancies, while EuAs1+y would contain arsenic interstitials or Eu vacancies compensated by other defects.
Studies on related compounds, such as Eu14Cd1+xAs11, show that non-stoichiometry can be accommodated by the partial occupation of interstitial sites. researchgate.net In this specific case, extra cadmium atoms occupy interstitial positions within the crystal structure, leading to the formula A14Cd1+xPn11 (where A=Eu, Pn=As). researchgate.net Such non-stoichiometric compositions can have a significant impact on the electronic structure, potentially compensating for electron deficiencies and optimizing bonding interactions to enhance stability. researchgate.net
The intentional introduction of impurities, or doping, is a primary method for controlling the electronic properties of semiconductors. By substituting host atoms with elements having a different number of valence electrons, one can introduce either excess electrons (n-type doping) or holes (p-type doping). researchgate.net For example, in arsenide compounds, doping can be used to tune the carrier concentration over a wide range. eurekalert.org The effect of doping is not just limited to changing the carrier density; it can also influence the magnetic interactions and transport properties, as seen in various doped arsenide systems. researchgate.net
The table below summarizes the expected qualitative influence of various point defects on the electronic characteristics of this compound, based on general principles of defect physics in semiconductors and findings from related materials.
| Defect Type | Description | Expected Influence on Electronic Characteristics |
|---|---|---|
| Europium Vacancy (VEu) | A missing Europium atom from a lattice site. | Can act as an acceptor, creating hole carriers. May introduce localized states in the band gap. Can serve as a scattering center, reducing carrier mobility. |
| Arsenic Vacancy (VAs) | A missing Arsenic atom from a lattice site. | Can act as a donor, creating electron carriers. Likely to introduce deep levels affecting recombination. sci-hub.se Can significantly alter transport properties. sci-hub.se |
| Europium Interstitial (Eui) | A Europium atom located in a non-lattice position. | Likely to be a donor. Introduces lattice strain. Acts as a strong scattering center for charge carriers. |
| Arsenic Interstitial (Asi) | An Arsenic atom located in a non-lattice position. | Can act as an acceptor. Introduces local lattice distortions and electronic states within the band gap. |
| Substitutional Dopants | An impurity atom replacing a Eu or As atom. | Primary method to control carrier type (n-type or p-type) and concentration. researchgate.netresearchgate.net Can modify the band structure and magnetic properties. |
| Non-Stoichiometry | Deviation from the ideal Eu:As ratio. | Results in a high density of native defects (vacancies, interstitials). sci-hub.se Fundamentally alters the electronic and transport properties of the material. sci-hub.seresearchgate.net |
Magnetic Properties and Quantum Phenomena
Magnetic Ordering and Transitions in Europium Arsenides
The magnetic behavior of europium arsenides is characterized by multiple magnetic phase transitions, involving both ferromagnetic and antiferromagnetic states, which can be tuned by factors such as doping and pressure.
In its undoped state, EuFe₂As₂ exhibits two distinct magnetic ordering events. The iron (Fe) moments undergo a spin-density-wave (SDW) transition, which is a form of antiferromagnetic ordering, at a relatively high temperature. At a much lower temperature, the localized moments of the divalent europium ions (Eu²⁺) also order antiferromagnetically. aps.orgarxiv.orgzju.edu.cn This ground state for the Eu²⁺ moments is described as an A-type antiferromagnetic (AFM) structure, where the moments are aligned ferromagnetically within the crystallographic ab-planes, and these planes are stacked antiferromagnetically along the c-axis. aps.orgd-nb.info
The introduction of dopants can significantly alter this magnetic landscape. For instance, substituting arsenic (As) with phosphorus (P) can induce a ferromagnetic component. In EuFe₂(As₁₋ₓPₓ)₂, evidence suggests a canted A-type antiferromagnetic structure, which includes a net ferromagnetic alignment along the c-axis. d-nb.info Further doping can lead to a purely ferromagnetic ordering of the Eu²⁺ moments. d-nb.info Similarly, nickel (Ni) doping at the iron site has been shown to suppress the spin density wave and antiferromagnetic transition, giving rise to ferromagnetism below 18 K. zju.edu.cn
The transition temperatures at which these magnetic ordering phenomena occur are crucial parameters. The Néel temperature (Tₙ) denotes the transition from a paramagnetic to an antiferromagnetic state, while the Curie temperature (T₋) marks the transition to a ferromagnetic state.
For the parent compound EuFe₂As₂, two primary transitions are observed:
A spin-density-wave (SDW) transition for the Fe moments occurs at approximately 190 K. arxiv.orgzju.edu.cnd-nb.info This is sometimes referred to as the Néel temperature for the Fe sublattice.
The antiferromagnetic ordering of the Eu²⁺ moments occurs at a Néel temperature (Tₙ) of around 19–20 K. aps.orgarxiv.orgzju.edu.cnd-nb.infobohrium.com
Doping affects these transition temperatures. In EuFe₂(As₀.₈₅P₀.₁₅)₂, the ferromagnetic ordering of the Eu²⁺ moments coexists with superconductivity at zero field. d-nb.info In Eu-doped CaFe₂As₂, the Néel temperature for the Eu²⁺ moments appears around x ~ 0.4 and increases with further Eu doping. frontiersin.org
| Compound | Transition | Temperature (K) |
| EuFe₂As₂ | Fe Spin-Density-Wave (TSDW) | ~190 |
| EuFe₂As₂ | Eu²⁺ Antiferromagnetic (Tₙ) | ~19-20 |
| Ni-doped EuFe₂As₂ | Ferromagnetic (TC) | ~18 |
| EuFe₂(As₀.₈₅P₀.₁₅)₂ | Eu²⁺ Ferromagnetic (TC) | ~19 |
The magnetic properties of europium arsenides can be mapped onto complex phase diagrams that illustrate the evolution of magnetic states as a function of temperature, applied magnetic field, and external pressures or chemical doping.
In single crystals of EuFe₂As₂, a metamagnetic transition is observed at low temperatures. uow.edu.au When a magnetic field is applied, the antiferromagnetically ordered Eu²⁺ spins can be reoriented, leading to a field-induced ferromagnetic state. d-nb.infouow.edu.au The magnetic phase diagram for EuFe₂As₂ reveals a canted antiferromagnetic phase for the Eu²⁺ moments at temperatures between 17 and 19 K, even at low magnetic fields. aps.org
Doping with elements like cobalt or phosphorus introduces additional complexity. In Eu(Fe₁₋ₓCoₓ)₂As₂, the ground state of the Eu²⁺ spins evolves from A-type antiferromagnetic in the parent compound to a canted antiferromagnetic structure, and finally to a pure ferromagnetic order as the cobalt concentration increases. aps.org The application of hydrostatic pressure is another tool to tune the magnetic state. In EuFe₂As₂, pressure tends to suppress the SDW transition of the iron moments, which can pave the way for the emergence of superconductivity. researchgate.net The magnetic ordering temperature of the Eu²⁺ moments, however, appears to be less sensitive to pressure. researchgate.net These studies highlight the delicate balance and competition between different magnetic ground states in these materials.
Quantum Magnetic Phenomena
The unique electronic and magnetic structures of europium arsenides give rise to quantum phenomena that are of interest for next-generation electronic applications, particularly in the field of spintronics and at the interface with topological materials.
Spintronics is a field of technology that exploits the intrinsic spin of the electron, in addition to its charge, for information processing. Materials with tunable magnetic properties and spin-polarized currents are essential for spintronic devices. While direct research on the spintronic applications of binary europium arsenide is limited, the broader family of europium-containing arsenides, such as EuFe₂As₂, presents interesting possibilities.
The metamagnetic transition observed in EuFe₂As₂, where an applied magnetic field can switch the magnetic ordering from antiferromagnetic to ferromagnetic, is accompanied by a significant change in magnetoresistance. uow.edu.au This field-induced control over the magnetic state and its influence on electrical transport is a key concept in spintronics. Furthermore, the development of ferromagnetism through doping in materials like EuFe₂(As₁₋ₓPₓ)₂ and the coexistence of magnetism with superconductivity open up avenues for novel devices where spin-polarized currents could be controlled and manipulated. d-nb.info The general principle of utilizing rare-earth elements like europium to induce and control magnetism is being explored in various material systems for spintronic applications. nih.gov
Topological insulators are materials that are electrical insulators in their interior but conduct electricity on their surface via special surface states. When a magnetic material is brought into close proximity with a topological insulator, it can induce a magnetic ordering in these surface states through the "proximity effect." This can lead to novel quantum phenomena, such as the quantum anomalous Hall effect.
Research into compounds like EuIn₂As₂ has identified it as a candidate for an antiferromagnetic axion insulator, a type of topological insulator with a unique magnetoelectric response. aps.org In this material, the europium moments order ferromagnetically within layers, with adjacent layers being antiferromagnetically coupled. aps.org Theoretical studies predict that EuSn₂As₂ is another candidate for an intrinsic antiferromagnetic topological insulator. researchgate.net These materials are of great interest because the magnetic order is an intrinsic part of the crystal structure, which could lead to more robust topological phenomena. The interplay between the localized magnetic moments of europium and the topologically protected electronic states at the surface or interfaces of these arsenide compounds is a promising area for the discovery of new quantum effects.
Single-Molecule Magnetism in Europium-Containing Compounds
Single-Molecule Magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, meaning they can retain their magnetization after an external magnetic field is removed, a property known as magnetic hysteresis, which is of purely molecular origin. wikipedia.org This behavior is contingent on a significant energy barrier to the reorientation of the molecule's magnetic moment, which is influenced by the total spin of the molecule's ground state and its magnetic anisotropy. wikipedia.org The field of SMMs holds potential for applications in high-density information storage, molecular spintronics, and quantum computing. taylorandfrancis.com
Research into SMMs has increasingly focused on lanthanide-based systems due to the significant magnetic anisotropy arising from the large, unquenched orbital angular momentum of lanthanide ions. taylorandfrancis.com While compounds of other lanthanides like dysprosium and terbium have shown significant progress in achieving high operating temperatures, the exploration of europium in this context has been historically limited. wikipedia.org This is because the more common trivalent europium ion (Eu³⁺) has a non-magnetic ground state, which is not conducive to SMM behavior.
However, recent advancements have demonstrated that SMM behavior is achievable in compounds containing the divalent europium ion (Eu²⁺). By optimizing the local crystal field of a quasi-linear bis(silylamido) Eu(II) complex, researchers were able to describe the first Eu(II) single-molecule magnet. This compound exhibits slow relaxation of its magnetization, a key characteristic of SMMs. This breakthrough underscores the importance of the lanthanide ion's crystal field in unlocking the magnet-like properties of Eu(II).
While the principles of single-molecule magnetism have been established in certain europium-containing organometallic compounds, there is currently no specific research in the provided search results that documents single-molecule magnetism in this compound. The study of SMMs in europium complexes is an evolving area of research, and the extension of these investigations to inorganic compounds like this compound remains a potential avenue for future exploration. The primary challenge lies in creating a crystal field environment within the solid-state structure of this compound that would induce the necessary magnetic anisotropy for SMM behavior.
Anomalous Quantum Hall and Axion Insulator States
The interplay between magnetism and topology in materials can lead to exotic quantum phenomena, and certain this compound compounds have emerged as promising candidates for studying these effects. Specifically, the magnetic semimetal EuAs₃ has been identified as a platform for investigating magnetism-induced topological transitions. arxiv.orgnih.gov Theoretical calculations and experimental evidence suggest that EuAs₃ can transition from a topological nodal-line semimetal in its paramagnetic or spin-polarized state to a topological massive Dirac metal in its antiferromagnetic ground state at low temperatures. arxiv.orgnih.gov
This transition is significant as it relates to the concept of an axion insulator. An axion insulator is a topological state of matter characterized by a quantized magnetoelectric effect. nih.gov In such a state, the material is an insulator in the bulk but possesses topological surface states. The breaking of time-reversal symmetry by magnetism is a key ingredient for realizing an axion insulator. aps.org For a material with inversion symmetry, like EuAs₃, the axion term is expected to be quantized. nih.gov
In the antiferromagnetic ground state of EuAs₃, band structure calculations predict the existence of a pair of massive Dirac points, inverted bands, and topological surface states on the (010) surface, all of which are characteristic features of a topological material. arxiv.orgnih.govresearchgate.net The presence of a non-zero Berry phase, confirmed by Shubnikov-de Haas (SdH) oscillations, and a negative longitudinal magnetoresistance attributed to the chiral anomaly, further support the topological nature of the antiferromagnetic state. arxiv.org
Other europium-based compounds, such as EuIn₂As₂ and EuSn₂P₂, are also considered strong candidates for axion insulators. nih.govaps.orgresearchgate.net In EuIn₂As₂, scanning tunneling microscopy and spectroscopy have provided evidence for a spin-orbit-induced bulk gap with topological surface states residing within it. aps.orgresearchgate.net At low temperatures, below the antiferromagnetic ordering temperature, a partial gapping of these surface states is observed, which is a key signature of the axion insulator state. aps.orgresearchgate.net Similarly, in EuSn₂P₂, evidence suggests that the layered antiferromagnetic ordering triggers topological invariants, leading to the protection of topological Dirac states. nih.gov The coexistence of layer-dependent spin-momentum locking with ferromagnetism in this material further strengthens its candidacy as a 3D axion insulator. nih.gov
The definitive experimental confirmation of an axion insulator state remains a challenge, as its characteristic zero Hall conductance can also be observed in a trivial band insulator. aps.org However, the unique surface properties and the universal signatures of the disorder-induced phase transition between the axion insulator and a trivial insulator provide pathways for its unambiguous identification. aps.orgnih.gov
Experimental Techniques for Magnetic Characterization
Magnetic Susceptibility and Magnetization Measurements
Magnetic susceptibility and magnetization measurements are fundamental techniques for characterizing the magnetic properties of materials like this compound. These measurements provide insights into the nature of magnetic ordering, the strength of magnetic interactions, and the effective magnetic moment of the constituent ions.
For the magnetic semimetal EuAs₃, magnetic susceptibility measurements have revealed a positive Curie-Weiss temperature (TCW) of 4.4 K when the magnetic field is applied within the ab plane. nih.gov A positive Curie-Weiss temperature is indicative of dominant ferromagnetic interactions between the magnetic moments. This suggests the presence of ferromagnetic fluctuations even in the paramagnetic phase of EuAs₃. nih.gov
In its antiferromagnetic ground state, EuAs₃ exhibits a transition to a polarized ferromagnetic phase above a critical magnetic field, BM. nih.gov This field-induced magnetic transition is a key feature observed in magnetization measurements. The magnetization of a material is its magnetic moment per unit volume. In the case of europium compounds, the magnetization is primarily due to the localized magnetic moments of the europium ions. The Eu²⁺ ion, with its half-filled 4f shell, possesses a large magnetic moment.
The temperature dependence of the magnetic susceptibility provides information about the magnetic ordering temperature. For EuAs₃, an incommensurate antiferromagnetic ordering occurs at a Néel temperature (TN) of 11 K, followed by a lock-in transition to a commensurate collinear antiferromagnetic ground state at TL = 10.3 K. nih.gov
Magnetization measurements as a function of an applied magnetic field at various temperatures can reveal details about the magnetic anisotropy and the saturation magnetization of the material. For metallic europium, which serves as a reference, the susceptibility at high temperatures is consistent with a divalent model (Eu²⁺). aps.org However, at low temperatures, it exhibits a very high paramagnetic susceptibility, and a variation of susceptibility with field strength is observed below 100 K. aps.org
Magnetic Properties of EuAs₃
| Property | Value | Significance |
|---|---|---|
| Néel Temperature (TN) | 11 K | Onset of incommensurate antiferromagnetic order. |
| Lock-in Temperature (TL) | 10.3 K | Transition to commensurate collinear antiferromagnetic ground state. |
| Curie-Weiss Temperature (TCW) | +4.4 K (H in ab plane) | Indicates dominant ferromagnetic interactions. |
Magnetoresistance Effects and Their Mechanisms
Magnetoresistance, the change in a material's electrical resistance in response to an applied magnetic field, is a powerful tool for probing the interplay between charge carriers and magnetic order. rsc.org In this compound compounds, particularly EuAs₃ and Eu₅Sn₂As₆, exceptionally large magnetoresistance effects have been observed, often termed colossal magnetoresistance. arxiv.orgnih.govresearchgate.netarxiv.orgaps.org
In EuAs₃, an unsaturated and extremely large magnetoresistance of approximately 2 x 10⁵% has been reported at 1.8 K under a magnetic field of 28.3 T. arxiv.orgnih.gov This significant change in resistance is closely linked to the material's underlying topological properties. The likely mechanism for this large magnetoresistance is topological protection. arxiv.org Additionally, EuAs₃ exhibits anisotropic magnetoresistance, meaning the change in resistance depends on the direction of the applied magnetic field relative to the crystallographic axes. researchgate.netnih.gov In the antiferromagnetic state, a negative longitudinal magnetoresistance is observed, which is considered a signature of the chiral anomaly, further confirming the material's topological nature. arxiv.org
The rare-earth Zintl compound Eu₅Sn₂As₆ also displays colossal magnetoresistance, with a negative magnetoresistance reaching a factor of 6 x 10³. arxiv.org The magnetoresistance in this material spans nearly four decades and is attributed to the significant exchange interaction between the local magnetic moments of the Eu²⁺ ions and the itinerant charge carriers in this low-carrier-density system. arxiv.orgaps.org A likely mechanism for this colossal magnetoresistance is the formation of magnetic polarons, where charge carriers become trapped within clusters of aligned magnetic moments. arxiv.orgaps.org
The magnetoresistance in these compounds is complex and can be influenced by several factors, including:
Magnetic Field-Induced Phase Transitions: The transition from an antiferromagnetic to a field-polarized ferromagnetic state in EuAs₃ dramatically alters the scattering of charge carriers, leading to a large change in resistance.
Spin-Disorder Scattering: In the paramagnetic state, the randomly oriented magnetic moments act as scattering centers for charge carriers, contributing to the resistance. An applied magnetic field aligns these moments, reducing scattering and lowering the resistance.
Topological Protection: In topological materials like EuAs₃, certain electronic states are protected from backscattering, which can lead to very high mobilities and large magnetoresistance.
Magnetoresistance in this compound Compounds
| Compound | Magnetoresistance (MR) Value | Temperature | Magnetic Field | Key Mechanism |
|---|---|---|---|---|
| EuAs₃ | ~2 x 10⁵% | 1.8 K | 28.3 T | Topological Protection, Chiral Anomaly |
| Eu₅Sn₂As₆ | Factor of 6 x 10³ (negative) | Low Temperature | Not specified | Magnetic Polaron Formation |
High-Field Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin states in the presence of a magnetic field. It is a powerful tool for probing the local magnetic environment of paramagnetic species, such as the Eu²⁺ ion. High-field EPR, in particular, offers enhanced resolution and sensitivity, making it well-suited for studying the subtle magnetic interactions in complex materials.
In the context of this compound compounds, EPR can provide valuable information about the g-factor, zero-field splitting, and spin-lattice relaxation times of the Eu²⁺ ions. The g-factor is a dimensionless quantity that characterizes the magnetic moment of the electron, and its deviation from the free-electron value (g ≈ 2.0023) can provide insights into the local electronic structure and spin-orbit coupling.
While specific high-field EPR studies on EuAs₃ are not detailed in the provided search results, research on the related metallic compound EuCo₂₋yAs₂ demonstrates the utility of this technique. arxiv.org In EuCo₂₋yAs₂, EPR measurements were used to study the microscopic magnetic properties of the Eu²⁺ spins (S = 7/2). arxiv.org The analysis of the EPR spectra revealed that the Eu spin g-factor is approximately 2.00 at temperatures from 300 K down to about 125 K. arxiv.org Below 125 K, the g-factor continuously increases, reaching approximately 2.16 at 50 K. arxiv.org This enhancement of the g-factor upon cooling is speculated to arise from increasing short-range ferromagnetic correlations between the Co 3d-band electrons and the Eu spins. arxiv.org
The EPR lineshape in metallic compounds is often described by a Dysonian function, which accounts for the effects of conductivity. arxiv.org By fitting the experimental EPR data to the appropriate theoretical model, detailed information about the spin dynamics and local magnetic interactions can be extracted. Similar EPR studies on this compound could elucidate the nature of the magnetic correlations and the local environment of the Eu²⁺ ions, which are crucial for understanding the material's complex magnetic and topological properties.
Mössbauer Spectroscopy for Local Magnetic Environments and Valence
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei. For europium-containing materials, ¹⁵¹Eu Mössbauer spectroscopy is particularly valuable for determining the valence state of the europium ions and for characterizing the local magnetic field at the nucleus. nih.govaps.org
The key parameter in Mössbauer spectroscopy for determining the valence state is the isomer shift. The isomer shift arises from the electrostatic interaction between the nuclear charge distribution and the electron density at the nucleus. Eu²⁺ and Eu³⁺ ions have distinct electron configurations, which result in significantly different isomer shifts. This allows for the clear identification and quantification of the relative amounts of each valence state in a sample. nih.govaps.org
While specific Mössbauer studies on this compound are not detailed in the provided results, the principles of the technique can be illustrated by studies on other europium compounds. For example, in EuPd₃S₄, Mössbauer spectroscopy has been used to show a mixed-valent state with a roughly 50:50 ratio of Eu²⁺ and Eu³⁺ at ambient pressure. nih.gov Under high pressure, the technique revealed a clear valence transition to a fully Eu³⁺ state. nih.gov
In addition to the valence state, Mössbauer spectroscopy can provide information about the magnetic ordering in a material. In a magnetically ordered state, the nuclear energy levels are split by the hyperfine magnetic field, which is the magnetic field experienced by the nucleus. This splitting results in a characteristic pattern in the Mössbauer spectrum, from which the magnitude and direction of the local magnetic field can be determined. For instance, in EuHfSe₃, the ¹⁵¹Eu Mössbauer spectrum at 78 K shows a single signal corresponding to Eu(II), indicating a paramagnetic state at that temperature. nrel.gov In EuPd₃S₄, at 1.8 K, the Mössbauer spectrum shows that only the Eu²⁺ component is magnetically ordered, exhibiting a hyperfine field of 29.9 T, while the Eu³⁺ component remains non-magnetic.
Therefore, applying Mössbauer spectroscopy to this compound would be a powerful method to:
Determine the precise valence state of europium (predominantly Eu²⁺ in EuAs₃).
Confirm the onset of magnetic ordering at the Néel temperature.
Measure the magnitude of the ordered magnetic moment at the europium site in the antiferromagnetic state.
Probe any changes in the local electronic and magnetic environment under external stimuli such as pressure or magnetic field.
Theoretical Modeling of Magnetic Interactions
Theoretical models are crucial for understanding the microscopic origins of magnetism in materials like this compound. These models provide a framework for interpreting experimental data and predicting the behavior of the material's magnetic moments.
Heisenberg Hamiltonian and Exchange Coupling Parameters
The magnetic interactions between the localized magnetic moments of the Europium ions in EuAs₃ can be fundamentally described by the Heisenberg Hamiltonian. This model is a cornerstone of magnetism and provides a quantum mechanical description of the energy associated with the relative orientation of spins. The general form of the Hamiltonian is:
Here, and represent the spin operators for the magnetic moments at sites i and j, and Jij is the exchange coupling parameter that describes the strength and nature of the interaction between them. A positive Jij favors ferromagnetic alignment (spins parallel), while a negative Jij favors antiferromagnetic alignment (spins antiparallel).
While the Heisenberg model is the standard theoretical tool, specific values for the exchange parameters (Jij) in EuAs₃ are not widely reported in the literature. However, for analogous europium-based pnictide compounds, these parameters are typically derived from ab initio (first-principles) Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These computational methods are used to determine the energies of various spin configurations, from which the exchange parameters can be extracted to build an effective spin model. researchgate.netaps.org This approach has been successfully used to reproduce experimental values, such as the Néel temperature, in related materials through subsequent Monte Carlo simulations. researchgate.net
First-Principles Calculations of Magnetic Ground States
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are a powerful tool for predicting the magnetic ground state of materials. For this compound, these calculations have been instrumental in determining its stable magnetic configuration.
Systematic studies using DFT have demonstrated that EuAs₃ settles into a collinear antiferromagnetic (AFM) ground state at low temperatures. vdoc.pub These calculations often incorporate advanced methods to properly account for the electronic structure of europium's localized 4f electrons, such as the GGA+SOC+U approach (Generalized Gradient Approximation plus Spin-Orbit Coupling and a Hubbard U term). The Hubbard U term is particularly important for describing the strong on-site Coulomb repulsion of the f-electrons. The results of these calculations successfully predict an antiferromagnetic ordering, which is in agreement with experimental observations. vdoc.pub
| Calculation Method | Key Findings | Reference |
|---|---|---|
| GGA+SOC+U | Predicts an antiferromagnetic (AFM) ground state. | vdoc.pub |
| Ab initio band calculations | Demonstrates a magnetism-induced topological transition from a nodal-line semimetal to a massive Dirac metal in the AFM ground state. | vdoc.pub |
Mixed Valence States of Europium and Magnetic Implications
The valence state of the europium ion is a critical factor determining the magnetic properties of its compounds. Europium can exist in two primary oxidation states, Eu²⁺ and Eu³⁺, which have vastly different electronic and magnetic characteristics.
Interplay of Eu²⁺ and Eu³⁺ Valencies in Magnetic Behavior
The magnetic behavior of europium compounds is dominated by the electron configuration of the europium ion.
Eu²⁺ (4f⁷ configuration): This divalent state has a half-filled 4f shell. According to Hund's rules, this results in a large total spin quantum number (S = 7/2) and a significant localized magnetic moment. Compounds with europium in a stable Eu²⁺ state are typically strongly magnetic.
Eu³⁺ (4f⁶ configuration): This trivalent state has a non-magnetic ground state (J = 0). Consequently, the presence of Eu³⁺ ions dilutes the magnetic lattice and weakens or eliminates magnetic ordering.
In this compound (EuAs₃) at ambient pressure, experimental techniques such as ¹⁵¹Eu Mössbauer spectroscopy, which is highly sensitive to the local electronic environment of the Eu nucleus, confirm that europium is predominantly in the stable divalent Eu²⁺ state. arxiv.orgarxiv.org This is consistent with theoretical calculations that model the system with magnetic Eu²⁺ ions. vdoc.pub The strong magnetic moment arising from the Eu²⁺ ions is responsible for the antiferromagnetic ordering observed in the material at low temperatures.
Pressure-Induced Valence Tuning and Its Effect on Magnetism
The balance between the Eu²⁺ and Eu³⁺ states can be manipulated by external pressure. The Eu³⁺ ion has a smaller ionic radius than the Eu²⁺ ion. According to Le Chatelier's principle, applying external pressure to a system favors a state that occupies a smaller volume. Therefore, high pressure can induce a valence transition from the larger Eu²⁺ ion to the smaller Eu³⁺ ion.
While a complete pressure-induced valence transition to a fully non-magnetic state has not been detailed specifically for EuAs₃, the phenomenon is well-documented in other europium compounds. These materials serve as clear examples of the interplay between pressure, valence, and magnetism.
| Compound | Pressure Effect | Magnetic Consequence | Reference |
|---|---|---|---|
| EuPd₃S₄ | Valence transition from mixed Eu²⁺/Eu³⁺ to fully Eu³⁺ at ~28 GPa. | Vanishing of magnetic order coincides with the valence transition. | |
| EuB₆ | Mean Eu valence increases above 10 GPa. | Collapse of ferromagnetism near 20 GPa. | |
| Eu(Fe₀.₇₅Ru₀.₂₅)₂As₂ | Pressure drives Eu ions to a homogeneous intermediate valence state (~2.4+ at 27.4 GPa). | Suppression and eventual collapse of magnetic order. |
This pressure-driven tuning offers a pathway to control the magnetic and electronic properties of europium-based materials, including the potential to suppress magnetism and induce novel electronic phases.
Spectroscopic and Advanced Characterization Techniques Beyond Structural
Luminescence and Photoluminescence Spectroscopy of Europium-Doped Systems
Europium ions, existing in divalent (Eu²⁺) and trivalent (Eu³⁺) states, are well-known for their distinct luminescent properties, which are harnessed in various applications like solid-state lighting and display technologies. gurukuljournal.com The host material and synthesis conditions are critical in defining the luminescence characteristics of phosphors doped with europium. gurukuljournal.com
Europium can exist in two primary oxidation states, Eu²⁺ and Eu³⁺, each with unique luminescence characteristics. gurukuljournal.com The emission from Eu²⁺ ions is generally strong and broad, resulting from the dipole-allowed 4f⁶5d → 4f⁷ transitions. mdpi.com The specific wavelength of this emission is highly dependent on the host material, with the crystal field splitting of the 5d excited level playing a crucial role. mdpi.com In contrast, the luminescence from Eu³⁺ ions arises from the electric dipole-forbidden intra-4f-shell transitions, which are less intense. mdpi.com
In various host matrices, Eu³⁺ exhibits characteristic sharp emission peaks. For instance, in Y₃Al₅O₁₂ phosphors, emission peaks are observed at 592 nm, 615 nm, and 628 nm, corresponding to the ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, and ⁵D₀→⁷F₃ transitions, respectively. researchgate.net Similarly, in SrY₂O₄ phosphors, Eu³⁺ doping leads to emissions at 580, 590, 611, and 619 nm due to ⁵D₀ → ⁷FJ (J = 0, 1, 2) transitions. rsc.org The excitation spectra for Eu³⁺ typically show a broad band in the near-UV range. rsc.orgbeilstein-journals.org For example, in Eu-doped 40SiO₂–25Al₂O₃–20BaF₂–15Na₂O glass, the excitation spectrum monitored at 612 nm reveals discontinuous peaks, with a notable one at 320 nm. nih.gov
Eu²⁺ ions, on the other hand, typically display a broad emission band. In Sr₃Al₂O₆, Eu²⁺ phosphors show a green emission peaking at 538 nm when excited at 377 nm. scielo.br In Ba₂Si₅N₈, two emission maxima are observed, corresponding to the two crystallographic sites of Eu²⁺. d-nb.info The excitation spectra for Eu²⁺ are also broad. ugent.be In Ba₃P₄O₁₃ phosphors co-doped with Eu²⁺/Eu³⁺, excitation at 394 nm results in a broad emission band for Eu²⁺ and characteristic sharp peaks for Eu³⁺ in the 400–750 nm range. rsc.org
The presence of both Eu²⁺ and Eu³⁺ in a single host can lead to complex luminescence behavior. In Ba₃P₄O₁₃:Eu, the coexistence of both ions is confirmed by the emission spectrum under 394 nm excitation, which shows both a broad band and sharp peaks. semanticscholar.org Furthermore, the emission color can be tuned by changing the doping concentration. rsc.org In a study on arsenic sulfide (B99878) dots doped with europium, fluorescence spectra revealed high-intensity emission from Eu³⁺ ions, with an orange light emission at 590 nm upon excitation at 395 nm. researchgate.net After heat treatment, transitions corresponding to ⁵D₁ → ⁷F₁, ⁵D₀ → ⁷F₁, and ⁵D₀ → ⁷F₂ were observed. researchgate.net
Interactive Table: Excitation and Emission Data for Europium-Doped Systems
| Host Matrix | Europium Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition |
| Y₃Al₅O₁₂ | Eu³⁺ | - | 592, 615, 628 | ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃ researchgate.net |
| SrY₂O₄ | Eu³⁺ | 254 | 580, 590, 611, 619 | ⁵D₀ → ⁷FJ (J = 0, 1, 2) rsc.org |
| Sr₃Al₂O₆ | Eu²⁺ | 377 | 538 | - scielo.br |
| Ba₂Si₅N₈ | Eu²⁺ | - | ~590 | - d-nb.info |
| Ba₃P₄O₁₃ | Eu²⁺/Eu³⁺ | 394 | 400-750 (broad band and sharp peaks) | - rsc.org |
| Arsenic Sulfide | Eu³⁺ | 395 | 590 | ⁵D₀ → ⁷F₁ researchgate.net |
The luminescence of europium complexes is often enhanced through an "antenna effect," where organic ligands absorb light and transfer the energy to the central europium ion. nih.govacs.org This process is crucial for overcoming the low absorption coefficients of Eu³⁺. nih.gov The primary mechanism for this sensitization is often a triplet energy transfer from the excited triplet states of the ligands. nih.gov The Dexter electron exchange from the ligand triplet state has been directly identified as a dominant energy transfer mechanism in some photoluminescent systems. osti.gov
Energy transfer can also occur between different rare-earth ions. In systems co-doped with ions like Tm³⁺, Tb³⁺, and Eu³⁺, efficient energy transfer from Tm³⁺ and Tb³⁺ to Eu³⁺ has been observed, leading to an enhancement of the Eu³⁺ emission. rsc.org The non-radiative resonant energy transfer from the ¹G₄ state of Tm³⁺ to the ⁵D₂ state of Eu³⁺ is possible due to the small energy difference between these levels. rsc.org Similarly, energy can be transferred from the ⁵D₄ level of Tb³⁺ to the ⁵D₀ level of Eu³⁺. gurukuljournal.com Energy transfer from Eu²⁺ to Eu³⁺ has also been reported in certain glass matrices. nih.gov
Interactive Table: Luminescence Lifetime Data for Europium-Doped Systems
| Host/Complex | Europium Ion | Lifetime (ms) | Notes |
| Zinc Thiogallate | Eu²⁺ | 0.000127 | Lifetime did not vary with concentration. optica.org |
| Eu(PEP)₂(NO₃)₃ | Eu³⁺ | 1.3 | Solid-state measurement. mdpi.com |
| Polyurethane-europium material | Eu³⁺ | 0.921 | Slightly longer than the pure europium complex (0.780 ms). mdpi.com |
| Europium β-diketonate complexes | Eu³⁺ | 0.43 - 0.84 | Dependent on the specific ligands. mdpi.com |
The host matrix plays a significant role in determining the luminescent properties of europium-doped materials. gurukuljournal.com The crystal field effect induced by the host lattice can influence the emission wavelength, intensity, and lifetime. scielo.br For instance, the emission bands of Eu²⁺ are highly dependent on the host material. mdpi.com Low-phonon host materials are particularly desirable as they minimize non-radiative decay, leading to higher luminescence efficiency. rsc.org
The concentration of the europium dopant is another critical factor. Generally, the luminescence intensity increases with the doping concentration up to an optimal point. researchgate.netacs.org Beyond this point, a phenomenon known as concentration quenching occurs, leading to a decrease in emission intensity. researchgate.net This quenching is attributed to energy transfer between closely spaced Eu³⁺ ions. rsc.org For example, in Y₃Al₅O₁₂:Eu³⁺, the luminescence intensity increases up to a doping concentration of 0.8%, after which it decreases. researchgate.net In europium-doped SnO₂ nanostructures, an increase in Eu dopant concentration from 1 to 10 mol% leads to a gradual increase in the intensity of the emission band at 666 nm. nih.gov
The synthesis method and subsequent treatments can also affect the luminescent properties. For instance, the calcination of europium-activated titania to form anatase or rutile phases reduces the brightness of the luminescence. acs.org
Raman Spectroscopy for Vibrational Properties under High Pressure
Raman spectroscopy is a valuable tool for investigating the structural and vibrational properties of materials under high pressure. In a study of Eu(OH)₃ rods, high-pressure Raman spectroscopy revealed two structural phase transitions at approximately 4 GPa and 8 GPa. researchgate.net The appearance of new Raman bands at around 8 GPa was attributed to pressure-induced amorphization. researchgate.net Upon release of the pressure, the original Raman spectrum was recovered. researchgate.net
High-pressure studies on other systems, such as a ZIF-67/R6G system, have shown that pressure can tune the lattice and electronic band structure, leading to enhancements in surface-enhanced Raman spectroscopy (SERS) signals at specific pressures. nih.gov This indicates that the local atomic arrangements, which can be probed by Raman spectroscopy, play an important role in the material's properties under pressure. nih.gov
X-ray Absorption Spectroscopy (XAS) for Electronic States and Valence Determination
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic states and determining the valence of europium ions in various materials. optica.org The Eu L₃-edge X-ray Absorption Near-Edge Structure (XANES) spectra, which correspond to 2p₃/₂ → 5d transitions, are separated based on the valence state of the europium ion. optica.org The relative concentrations of Eu²⁺ and Eu³⁺ can be calculated from the area of the absorption peaks. optica.org
XAS has been used to study the valence states of europium in various phosphors and minerals. optica.orggeoscienceworld.org For example, in Eu-doped BaAl₂O₄, XAS across the Eu L₃-edge (6.977 keV) was used to accurately determine the distribution of Eu²⁺ and Eu³⁺ ions. nih.govnih.gov The results showed that a significant fraction of Eu³⁺ ions can be present even if not strongly reflected in the photoluminescence properties. optica.org In a study of a novel europium-based bismuth selenide (B1212193) compound, Eu₄Bi₆Se₁₃, high-pressure partial fluorescence yield (PFY) results from XAS revealed that the material tends to enter a mixed-valent state, with the trivalent state becoming more prominent as pressure increases. arxiv.org
The low concentration of dopants in materials like scintillators makes them well-suited for fluorescence-yield XAS to determine both concentration and ionization state. libretexts.org
Spectrophotometric Analytical Methods for Europium (Relevant for Eu-containing compounds)
Several spectrophotometric methods have been developed for the determination of europium. One method involves the use of the reagent Arsenazo III, which forms a complex with Eu(III). researchgate.net The absorbance of the resulting solution is measured at a wavelength of 655 nm, and Beer's law is obeyed in the concentration range of 0 to 2 mg · dm⁻³ of Eu(III). researchgate.net The limit of detection for this method is 20.9 μg · dm⁻³. researchgate.net However, this method is subject to interference from other cations like La(III), Sm(III), Th(IV), and U(VI), as well as the complexing agent EDTA. researchgate.net
Another spectrophotometric method is based on the reduction of Eu(III) to Eu(II), which then reduces molybdophosphate to molybdenum blue. iaea.org This automated method can analyze solutions with europium concentrations of 10-400 μg/ml at a rate of 20 samples per hour and is not interfered with by yttrium or other lanthanides. iaea.org
Chemometric approaches, such as the Kalman filter, have also been used to resolve the overlapped absorption spectra of europium, terbium, and yttrium in perchloric acid solutions, allowing for their individual determination. jsac.jp
Principles of Europium(III) Determination (e.g., using Arsenazo III)
The spectrophotometric determination of Europium(III) (Eu(III)) is frequently accomplished using the organic reagent Arsenazo III. mdpi.comnaturalspublishing.comresearchgate.net This method is based on the formation of a stable, colored complex between Eu(III) ions and Arsenazo III in an acidic medium. mdpi.comnaturalspublishing.com Arsenazo III, a bisazo-derivative of chromotropic acid, acts as a metallochromic indicator, forming a raspberry-red chelate with Eu(III). mdpi.comnaturalspublishing.com
The principle of this determination lies in the measurement of the absorbance of the resulting Eu(III)-Arsenazo III complex at a specific wavelength, typically around 654-655 nm. naturalspublishing.comresearchgate.net The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Eu(III) in the sample, following the Beer-Lambert Law. researchgate.netresearchgate.net The reaction is rapid, with the complex forming almost instantaneously and remaining stable for a significant period, often over 24 hours, which is advantageous for analytical procedures. naturalspublishing.com
The stoichiometry of the complex formed between Eu(III) and Arsenazo III is typically 1:1. naturalspublishing.comresearchgate.net The formation and stability of the complex are pH-dependent, with an optimal pH range generally between 2.6 and 2.8. naturalspublishing.comijcce.ac.ir This pH is often maintained using a buffer solution, such as monochloroacetic acid and sodium acetate (B1210297) or a sodium formate/formic acid buffer. naturalspublishing.comijcce.ac.ir
The molar absorptivity of the Eu(III)-Arsenazo III complex is high, on the order of 5.5 x 10⁴ to 6.21 x 10⁴ L·mol⁻¹·cm⁻¹, indicating a high sensitivity for the method. naturalspublishing.comresearchgate.net This allows for the determination of europium at very low concentrations, often in the microgram per milliliter (µg/mL) or parts per million (ppm) range. naturalspublishing.comoxinst.com
While highly effective, the method is susceptible to interference from other metal ions that can also form complexes with Arsenazo III, such as Lanthanum(III), Samarium(III), Thorium(IV), and Uranium(VI), as well as complexing agents like EDTA. researchgate.net Therefore, for analysis of real-world samples like minerals or water, separation and preconcentration steps may be necessary to eliminate these interferences. researchgate.net
Optimization and Validation of Analytical Protocols for Europium Quantification
The optimization and validation of analytical protocols for the quantification of europium are critical to ensure the accuracy, precision, and reliability of the results. These processes are guided by established frameworks such as the International Conference on Harmonization (ICH) guidelines. naturalspublishing.comeuropa.eu
Optimization of Experimental Conditions:
Several parameters must be systematically optimized to achieve the best performance of the analytical method. For the spectrophotometric determination of europium using Arsenazo III, these include:
pH: The pH of the solution significantly influences the formation and stability of the Eu(III)-Arsenazo III complex. Studies have shown that the maximum absorbance and stability are typically achieved in a narrow pH range, often between 2.6 and 2.8. naturalspublishing.com
Reagent Concentration: The concentration of Arsenazo III is a critical factor. An insufficient amount will lead to incomplete complexation of Eu(III), while an excessive amount may increase the background absorbance. The optimal volume and concentration of the Arsenazo III solution are determined by varying its amount while keeping the Eu(III) concentration constant and measuring the absorbance until a plateau is reached. naturalspublishing.com
Buffer Solution: The type and concentration of the buffer used to maintain the optimal pH are important. The buffer should not interfere with the complex formation. naturalspublishing.com
Equilibration Time: While the complex formation is generally rapid, it is essential to determine the time required to reach a stable absorbance reading. benthamscience.com Studies have shown the color of the Eu(III)-Arsenazo III complex to be stable for at least 60 minutes and up to 24 hours. naturalspublishing.comresearchgate.net
Wavelength of Maximum Absorbance (λmax): The wavelength at which the complex exhibits maximum absorbance must be determined to ensure the highest sensitivity. For the Eu(III)-Arsenazo III complex, this is consistently found to be around 654-655 nm. naturalspublishing.comresearchgate.net
Validation of the Analytical Method:
Method validation involves assessing several key performance characteristics:
Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For the Arsenazo III method, Beer's law is typically obeyed in the range of 0.24 to 2.21 µg/mL of Eu(III). naturalspublishing.com A calibration curve is generated by plotting absorbance versus known concentrations of europium, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1. mdpi.comnaturalspublishing.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of europium. researchgate.net The percentage recovery should be within an acceptable range, for example, 91% to 106%. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Intra-day precision (Repeatability): The precision obtained over a short interval of time by the same analyst with the same equipment. naturalspublishing.com
Inter-day precision (Intermediate Precision): The precision obtained on different days, by different analysts, or with different equipment. naturalspublishing.com For the Arsenazo III method, an RSD of 1.32% has been reported, indicating good precision. naturalspublishing.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the Arsenazo III method, reported LODs are in the range of 0.0209 to 0.082 µg/mL. naturalspublishing.comresearchgate.net
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A reported LOQ for this method is 0.249 µg/mL. naturalspublishing.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or other metal ions. europa.eu As mentioned, the Arsenazo III method can be prone to interferences, which may require separation techniques to ensure specificity. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
The table below summarizes the key validation parameters for the spectrophotometric determination of Eu(III) using Arsenazo III, based on published research findings.
| Parameter | Typical Value/Range | Reference |
| Wavelength (λmax) | 654 - 655 nm | naturalspublishing.comresearchgate.net |
| Optimal pH | 2.6 - 2.8 | naturalspublishing.com |
| Linearity Range | 0.24 - 2.21 µg/mL | naturalspublishing.com |
| Molar Absorptivity (ε) | 5.5 x 10⁴ - 6.21 x 10⁴ L·mol⁻¹·cm⁻¹ | naturalspublishing.comresearchgate.net |
| Correlation Coefficient (r²) | ≥ 0.996 | mdpi.comnaturalspublishing.com |
| Limit of Detection (LOD) | 0.0209 - 0.082 µg/mL | naturalspublishing.comresearchgate.net |
| Limit of Quantitation (LOQ) | 0.249 µg/mL | naturalspublishing.com |
| Relative Standard Deviation (RSD) | < 8% | naturalspublishing.comresearchgate.net |
| Recovery | 91 - 106 % | researchgate.net |
| Stoichiometry (Eu:Arsenazo III) | 1:1 | naturalspublishing.comresearchgate.net |
Advanced Materials Applications and Technological Prospects
Spintronic Device Architectures and Design Principles
Spintronics, or spin-based electronics, represents a significant advancement over conventional electronics by utilizing the intrinsic spin of electrons, in addition to their charge, to store and process information. researchgate.net This technology is foundational to devices that offer non-volatile memory, reduced power consumption, and faster processing speeds. researchgate.netsigmaaldrich.com The core of spintronic applications lies in structures like giant magnetoresistance (GMR) and tunneling magnetoresistance (TMR) devices. sigmaaldrich.com These devices typically consist of thin film layers of alternating ferromagnetic and non-magnetic materials. sigmaaldrich.comhzdr.de
The fundamental design principle of these architectures involves controlling the magnetic alignment of the ferromagnetic layers. hzdr.de When the magnetizations of these layers are parallel, the electrical resistance of the device is low. Conversely, when the alignment is anti-parallel, the resistance is significantly higher. sigmaaldrich.com This difference in resistance is used to represent binary data, corresponding to a "0" or "1" state, which forms the basis for data storage in technologies like Magnetoresistive Random-Access Memory (MRAM). researchgate.nethzdr.de The ability of ferromagnetic materials to retain their magnetic state without power, a property known as hysteresis, enables the creation of non-volatile memory, leading to increased device density and energy savings. sigmaaldrich.com
The success of spintronic technology is heavily reliant on material science, particularly the development of novel magnetic materials with specific properties. hzdr.deresearchgate.net Magnetic semiconductors are a crucial class of materials being explored for their tunable spin-dependent electronic properties, which are essential for creating spin-based transistors and memory components. researchgate.net While specific research on europium arsenide for spintronic applications is not yet widespread, its characteristics as a magnetic semiconductor suggest it could be a candidate for future investigations into new spintronic device architectures.
Data Storage Technologies Utilizing Europium-Based Materials
Europium-based compounds are gaining considerable interest for their potential role in next-generation data storage and information technologies. dokumen.pubglobenewswire.com Their unique electronic and optical properties make them suitable for a range of applications, from molecular-level memory to robust quantum computing systems. Organic europium complexes, in particular, have demonstrated potential as active media in optoelectronic devices, including memory applications, due to their electrical switching capabilities and charge-holding properties. dokumen.pub
The drive to increase data density has led to research into molecular-scale data storage, where individual molecules or small assemblies function as memory elements. One prominent concept is resistive random-access memory (RRAM), which operates by switching a material between high and low resistance states to store data. scitechdaily.com While not yet demonstrated with this compound specifically, the principles of molecular electronics suggest that certain compounds can be engineered for such purposes.
Organic europium complexes have been identified as promising materials for memory devices. dokumen.pub Their potential stems from their high electron affinity and ability to exhibit distinct electrical switching characteristics. dokumen.pub Furthermore, research into supramolecular chemistry has shown that europium ions can direct the self-assembly of ligands into structured gels, a process that could be harnessed to create organized, high-density memory arrays. researchgate.net This approach, based on building memory components from the molecular level up, opens a pathway toward ultra-high-capacity storage solutions. scitechdaily.com
Europium compounds are at the forefront of research into quantum memory, a critical component for the development of quantum computers and networks. stanfordmaterials.comaemree.comscitechdaily.com The potential of europium lies in the unique atomic structure of its ions, particularly Eu³⁺. sciencedaily.com Rare earth ions have densely clustered electrons that, when excited, can remain in that state for an extended period—lasting from seconds to potentially hours. scitechdaily.comsciencedaily.com These long-lived quantum states are essential for storing qubits (the fundamental units of quantum information) without losing the information they hold. scitechdaily.comqt.eu
Recent breakthroughs highlight the viability of this approach. Researchers have successfully synthesized a novel, air-stable europium-based compound, the double perovskite halide Cs₂NaEuF₆, which is a strong candidate for quantum memory applications. scitechdaily.comsciencedaily.comquantumzeitgeist.com This material was identified using density functional theory (DFT) calculations designed to find compounds with specific properties, such as optical transparency and large separation between individual europium ions to limit interference. scitechdaily.comsciencedaily.com In other experiments, scientists have used europium-doped crystals to set a world record for the storage time of a qubit in a solid-state system, achieving a duration of 20 milliseconds. qt.eu These advancements underscore the critical role of europium-based materials in building the next generation of quantum memory chips. stanfordmaterials.comqt.eu
Magnetocaloric Materials for Advanced Refrigeration Systems
Magnetic refrigeration is an emerging technology that offers a more energy-efficient and environmentally friendly alternative to traditional vapor-compression cooling. mdpi.comrsc.org This technology is based on the magnetocaloric effect (MCE), an intrinsic property of magnetic materials where their temperature changes in response to an applied magnetic field. mdpi.comroyalsocietypublishing.org The process involves a reversible change in the material's magnetic entropy (ΔSM), which leads to a change in temperature. rsc.org
Ideal materials for magnetic refrigeration should exhibit a large magnetocaloric effect, preferably near room temperature, with minimal magnetic hysteresis to ensure the cooling cycle is reversible and efficient. rsc.orgroyalsocietypublishing.org Research has focused on various material classes, including a number of europium compounds that show promise. For instance, europium titanate (EuTiO₃) and its derivatives are being investigated for their magnetocaloric properties in the liquid helium temperature range. researchgate.net Additionally, ternary europium indides like EuAu₅In and EuCu₅In exhibit significant magnetic transitions that are relevant for MCE applications. acs.org
While this compound has not been as extensively studied for MCE, related arsenide compounds have been considered. However, a significant challenge for the practical application of any arsenic-containing material is the inherent toxicity of arsenic, which could limit its use in commercial or domestic refrigeration systems. rsc.org
Table 1: Magnetocaloric Properties of Selected Europium Compounds
| Compound | Magnetic Transition | Transition Temperature (K) | Notes | Source |
| EuTiO₃ | Antiferromagnetic (AFM) to Ferromagnetic (FM) switching | - | The magnetic ground state can be switched, allowing for regulation of its magnetocaloric effect. | researchgate.net |
| EuTi₀.₈₁₂₅Nb₀.₁₂₅Al₀.₀₆₂₅O₃ | Ferromagnetic (FM) | - | Exhibits an enhanced low-magnetic-field magnetocaloric effect with a maximum refrigerating capacity of 88.1 J kg⁻¹. | researchgate.net |
| EuCu₅In | Antiferromagnetic (AFM) | 12 | Shows complex magnetism with a weak metamagnetic-like transition at 2 K. | acs.org |
| EuAu₅In | Ferromagnetic (FM) | 13 | The ferromagnetic ground state was confirmed by both experimental data and theoretical computations. | acs.org |
Thermoelectric Energy Conversion Systems
Thermoelectric materials offer a method for direct energy conversion, transforming waste heat into useful electrical energy via the Seebeck effect, or conversely, using electricity for solid-state cooling through the Peltier effect. researchgate.netmdpi.com The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT, which depends on the material's Seebeck coefficient, electrical conductivity, and thermal conductivity. mdpi.com A significant challenge in developing efficient thermoelectric materials is the conflicting requirement of high electrical conductivity and low thermal conductivity. researchgate.net
Research into novel thermoelectric materials has included europium-based Zintl arsenides. Specifically, the compound Eu₅In₂As₆ has been synthesized and its properties studied. researchgate.net This material possesses a crystal structure where divalent europium atoms are situated between covalently-bonded chains, providing electroneutrality. researchgate.net
Table 2: Thermoelectric Properties of Europium Zintl Arsenide
| Compound | Crystal System | Key Property | Value | Limiting Factor | Source |
| Eu₅In₂As₆ | Orthorhombic | Magnetic Ordering Temperature (TN) | 16.1 K | - | researchgate.net |
| Power Factor (at 673 K) | - | - | researchgate.net | ||
| Dimensionless Figure-of-Merit (ZT at 673 K) | 0.1 | High lattice thermal conductivity (> 2.0 W/mK) | researchgate.net |
Optical Sensors and Pressure Sensing Applications
Optical sensors provide a robust method for measuring physical parameters like pressure, with significant advantages such as immunity to electromagnetic interference. numberanalytics.commdpi.com A promising area of this field is luminescence manometry, which utilizes materials whose optical properties change in response to applied pressure. fh-muenster.dersc.org Lanthanide elements, including europium, are particularly well-suited for these applications due to their unique luminescent properties, such as sharp and stable emission peaks. fh-muenster.deresearchgate.net
Europium-based complexes have been successfully developed as highly sensitive optical pressure sensors. fh-muenster.de The underlying principle is that external pressure can alter the electronic environment of the europium ions, leading to a detectable shift in the wavelength or intensity of the light they emit. rsc.orgresearchgate.net This allows for precise mapping of pressure distribution on surfaces. fh-muenster.de For example, the rare-earth complex Eu(bpyO₂)₄(PF₆)₃ has been identified as a promising candidate for luminescence manometry. researchgate.net
Furthermore, researchers have combined different sensing concepts to create versatile sensors based on lanthanide-doped materials that can operate across an exceptionally wide pressure range, from vacuum conditions up to 10⁵ bar. rsc.org In such sensors, different aspects of the material's luminescence—such as the intensity ratio of certain emission bands or the pressure-induced shift of an emission line—are used to measure pressure at different scales. rsc.org
Table 3: Examples of Europium-Based Materials in Optical Sensing
| Material/Compound | Application | Principle of Operation | Key Feature | Source(s) |
| Europium-based complexes | Mapping pressure distribution on surfaces | Pressure-induced changes in luminescence | Enables precise, optical pressure mapping. | fh-muenster.de |
| Eu(bpyO₂)₄(PF₆)₃ | Luminescence manometry | Changes in emission spectrum with pressure | Promising candidate for high-pressure sensing. | researchgate.net |
| YPO₄:Yb³⁺–Er³⁺/Eu³⁺ | Wide-range pressure sensing (vacuum to high pressure) | Light-to-heat conversion under vacuum; emission line shift under high pressure. | A single material platform for sensing across 9 orders of magnitude of pressure. | rsc.org |
| Sr₂MgSi₂O₇:Eu²⁺/Dy³⁺ | Multi-modal sensing (pressure, temperature, force) | Mechanoluminescence (ML) intensity is linearly related to force/pressure. | Versatile platform exhibiting photoluminescence, persistent luminescence, and mechanoluminescence. | researchgate.net |
Integration in Wide Band Gap Semiconductors (e.g., Eu-doped GaN) for Optoelectronic Devices
The integration of europium into wide-bandgap semiconductors is a significant area of research, primarily focusing on the use of europium ions (Eu³⁺) as a dopant rather than the direct incorporation of the this compound compound. compoundsemiconductor.netgoogle.com Gallium nitride (GaN), a prominent wide-bandgap semiconductor, is an attractive host material for rare-earth ions like europium due to its wide bandgap, which can reduce thermal quenching of luminescence. google.com This allows for efficient light emission at room temperature, a critical factor for practical optoelectronic devices. google.com
The primary application of europium-doped GaN (Eu-doped GaN) is in the development of red light-emitting diodes (LEDs). compoundsemiconductor.net Achieving efficient red emission from GaN-based materials has been a long-standing challenge, and Eu-doping presents a promising solution. compoundsemiconductor.net The Eu³⁺ ions, when incorporated into the GaN crystal lattice, act as luminescent centers. compoundsemiconductor.net The light emission mechanism involves the transfer of energy from the GaN host material to the Eu³⁺ ions, which then emit a sharp, characteristic red light at a wavelength of approximately 620 nm. compoundsemiconductor.netresearchgate.net This emission corresponds to the intra-4f shell transitions of the Eu³⁺ ion, which are relatively insensitive to temperature and current injection, leading to high color purity. compoundsemiconductor.net
Research has shown that the successful incorporation and optical activation of europium in GaN can be a complex process. Studies have indicated that the presence of other elements, such as oxygen, can play a critical role. researchgate.net Co-doping with oxygen can facilitate the incorporation of Eu into the GaN lattice and influence the resulting optical properties. researchgate.net Furthermore, the method of incorporation, such as ion implantation or in-situ doping during material growth, also significantly affects the structural and optical properties of the resulting material. researchgate.netucm.es For instance, Eu-doped GaN nanowires are being explored as building blocks for nanoscale optoelectronic devices. ucm.es
The development of Eu-doped GaN has led to the successful fabrication of red micro-LED arrays, which are crucial for the monolithic integration of full-color displays with ultra-high resolution. compoundsemiconductor.net
Interactive Data Table: Properties of Eu-doped GaN for Optoelectronics
| Property | Value/Description | References |
| Dopant | Europium ions (Eu³⁺) | compoundsemiconductor.net |
| Host Material | Gallium Nitride (GaN) | compoundsemiconductor.netgoogle.com |
| Primary Application | Red Light-Emitting Diodes (LEDs) | compoundsemiconductor.net |
| Emission Wavelength | ~620 nm (Red) | compoundsemiconductor.netresearchgate.net |
| Emission Mechanism | Intra-4f shell transitions of Eu³⁺ | compoundsemiconductor.net |
| Advantages | High color purity, thermal stability of emission | compoundsemiconductor.netgoogle.com |
| Challenges | Control of Eu incorporation, influence of co-dopants (e.g., oxygen) | researchgate.net |
Future Research Directions and Emerging Applications of Europium Arsenides
The unique magnetic and electronic properties of this compound compounds make them promising candidates for a variety of advanced technological applications, driving future research in several key areas. ontosight.ai
Spintronics: A significant area of future research for europium arsenides, particularly EuAs, is in the field of spintronics. ontosight.ai Spintronic devices aim to utilize the intrinsic spin of electrons in addition to their charge, offering the potential for novel electronic devices with enhanced performance. ontosight.ai The magnetic properties of this compound, which can exhibit ferromagnetic behavior, make it a suitable material for developing components for spintronic applications, such as spin filters. ontosight.aiesrf.fr Research is focused on the synthesis of high-quality thin films of this compound and understanding the phenomena related to electron spin in these materials. ontosight.ai
Topological Materials: Recent studies have identified certain this compound compounds, such as EuAs₃, as magnetic topological semimetals. cas.cnresearchgate.netarxiv.org Topological materials exhibit exotic electronic states, which are protected by the material's topology and could be harnessed for next-generation low-energy electronic and spintronic devices. cas.cn In EuAs₃, a transition between different topological phases can be induced by magnetism. cas.cnresearchgate.net This material has been shown to transition from a topological nodal-line semimetal to a topological massive Dirac metal. researchgate.netarxiv.org The interaction between magnetism and the topological properties in these materials is a frontier of condensed matter physics and offers a rich platform for discovering new physical phenomena. cas.cnresearchgate.net Future research will likely focus on further understanding and controlling these topological transitions, potentially leading to novel switching and memory devices. cas.cn
Magnetoresistive Devices: this compound compounds are also of interest for their magnetoresistive effects, where their electrical resistance changes in the presence of a magnetic field. ontosight.ai This property is fundamental to the operation of magnetic sensors and data storage technologies. The extremely large magnetoresistance observed in materials like EuAs₃ highlights their potential for these applications. researchgate.netarxiv.org
Thermoelectric Materials: While less explored, the semimetallic nature of some europium arsenides suggests they could be investigated for thermoelectric applications. Thermoelectric materials can convert heat energy into electrical energy and vice versa. The search for efficient thermoelectric materials is ongoing, and the unique electronic band structures of europium arsenides may offer new avenues for exploration in this field.
Interactive Data Table: Future Applications of Europium Arsenides
| Compound | Potential Application | Key Research Focus | References |
| EuAs | Spintronics, Magnetoresistive Devices | Thin film growth, spin-dependent transport | ontosight.ai |
| EuAs₃ | Topological Devices, Spintronics | Magnetism-induced topological transitions, large magnetoresistance | cas.cnresearchgate.netarxiv.org |
| Europium Arsenides (General) | Thermoelectrics | Electronic band structure engineering |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
